2-Chloro-4-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWQNMIDLFGETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943990 | |
| Record name | 2-Chloro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21423-84-7 | |
| Record name | 2-Chloro-4-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21423-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzonitrile, identified by the CAS number 21423-84-7 , is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzonitrile framework, imparts a specific reactivity profile that is highly valued in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and key applications, offering a technical resource for professionals in research and development.
Chemical and Physical Properties
This compound is an off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 21423-84-7 | [3] |
| Molecular Formula | C₈H₆ClN | [4] |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 51-55 °C | [3] |
| Boiling Point (Predicted) | 269.7 ± 20.0 °C | [3] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |
| Purity | Typically ≥97% | [1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | |
| Storage | Room temperature, in a dry, well-sealed container. | [1] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is achieved through the Sandmeyer reaction , starting from the readily available 2-chloro-4-methylaniline.[5][6] This classic transformation provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.
Synthetic Pathway: The Sandmeyer Reaction
The synthesis proceeds in two main stages: the diazotization of the primary aromatic amine followed by the cyanation reaction catalyzed by a copper(I) salt.
Caption: Synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
Materials:
-
2-chloro-4-methylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, but recommended for stabilizing the CuCN solution)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 2-chloro-4-methylaniline to a solution of concentrated hydrochloric acid and water.
-
Maintain the temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (and a small amount of sodium cyanide, if desired) in water. Warm the solution gently to aid dissolution and then cool it to below 10 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a 50-60 °C water bath) for about an hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as dichloromethane.
-
Combine the organic layers and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as an off-white solid.
-
Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point (expected: 51-55 °C) and through spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected values detailed in the "Spectroscopic Analysis" section below.
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the three functional groups on the benzene ring: the nitrile, the chlorine atom, and the methyl group. This trifunctional nature makes it a valuable intermediate in organic synthesis.[2]
Key Reactions
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylbenzoic acid, another important synthetic intermediate.[7]
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2-chloro-4-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to a different class of derivatives.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although the ring is not strongly activated towards this reaction.
-
Reactions of the Methyl Group: The methyl group can undergo oxidation to a carboxylic acid under harsh conditions or be halogenated at the benzylic position using radical initiators.
Applications in Drug Development and Agrochemicals
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][8] The nitrile group is a common precursor to tetrazoles, which are important pharmacophores in many drugs. The overall substitution pattern is crucial for the biological activity of the final products. While specific drug names are often proprietary, this intermediate is known to be used in the synthesis of compounds targeting a range of therapeutic areas. In the agrochemical sector, it serves as an intermediate in the production of certain herbicides and pesticides.[2]
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra for this compound in CDCl₃ are as follows:
-
¹H NMR:
-
A singlet for the methyl protons (CH₃) is expected around 2.4 ppm .
-
The aromatic protons will appear as a set of multiplets or doublets in the range of 7.2-7.6 ppm . The proton ortho to the nitrile group is expected to be the most downfield.
-
-
¹³C NMR:
-
The methyl carbon (CH₃) should appear around 20-22 ppm .[9]
-
The nitrile carbon (C≡N) is expected in the range of 117-120 ppm .[10]
-
The aromatic carbons will resonate between 128-142 ppm . The carbon attached to the chlorine (C-Cl) and the carbon attached to the nitrile group (C-CN) will have distinct chemical shifts.[10]
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹ .[11]
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ , can be attributed to the C-Cl stretching vibration.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching vibrations.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 151 . Due to the presence of the chlorine-37 isotope, a smaller peak (M+2) will be seen at m/z 153 with an intensity of approximately one-third of the M⁺ peak.[12]
-
Key Fragments: Common fragmentation pathways include the loss of a chlorine atom (M-35), leading to a peak at m/z 116 , and the loss of HCN (M-27), resulting in a peak at m/z 124 .
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[13]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[13]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its well-defined properties and versatile reactivity, accessible through established synthetic routes like the Sandmeyer reaction, make it a key component in the synthesis of novel and complex molecules. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory and in industrial applications.
References
- 1. This compound | 21423-84-7 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 21423-84-7 [chemicalbook.com]
- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agcchem.com [agcchem.com]
- 9. rsc.org [rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of 2-Chloro-4-methylbenzonitrile
An In-Depth Technical Guide to 2-Chloro-4-methylbenzonitrile: Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS No. 21423-84-7, is a substituted aromatic nitrile that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique trifunctional structure—featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring—offers a versatile platform for chemical modification. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive exploration of its physicochemical properties, a plausible and detailed synthetic protocol, key reactive characteristics, and its applications in modern chemical research. The insights herein are grounded in established chemical principles to provide a field-proven perspective on leveraging this compound's synthetic potential.
Core Physicochemical Properties
The physical and chemical identity of a compound is fundamental to its application in controlled chemical synthesis. The properties of this compound are summarized below. It typically presents as an off-white crystalline solid, a characteristic that facilitates its handling and storage under standard laboratory conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 21423-84-7 | [1][2][3] |
| Molecular Formula | C₈H₆ClN | [1][3] |
| Molecular Weight | 151.59 g/mol | [1][3] |
| Appearance | Off-white crystalline powder/solid | [2] |
| Melting Point | 51-55 °C | [2] |
| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [2] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [2] |
| Purity | ≥97% | [1] |
| Storage | Sealed in dry, Room Temperature | [2] |
Solubility Profile: While empirical data is sparse, the molecular structure—a largely nonpolar aromatic ring with a moderately polar nitrile group—suggests poor solubility in water. It is expected to be soluble in common organic solvents such as toluene, chloroform, ethyl acetate, and dimethylformamide (DMF). This inferred profile is critical for selecting appropriate solvent systems for reactions and purification processes like recrystallization.
Synthesis and Mechanistic Insights
While multiple pathways to benzonitriles exist, a robust and common industrial method for synthesizing aryl nitriles is the Sandmeyer reaction . This approach is favored for its reliability and the ready availability of aniline precursors. The following protocol describes a plausible synthesis of this compound from 2-chloro-4-methylaniline.
Proposed Synthetic Workflow
The synthesis is a two-step, one-pot process that begins with the diazotization of the primary amine, followed by the introduction of the nitrile group using a copper(I) cyanide catalyst.
Caption: Proposed Sandmeyer synthesis of this compound.
Experimental Protocol
Materials:
-
2-chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)
-
Toluene or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization (Step 1):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-methylaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Causality: The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is thermally unstable. The acidic medium is required for the formation of nitrous acid (from NaNO₂) which is the diazotizing agent.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide in water. If the CuCN is not readily soluble, a small amount of NaCN can be added to form the soluble [Cu(CN)₂]⁻ complex.
-
Expertise: The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction. The copper facilitates the single-electron transfer mechanism required to displace the dinitrogen gas with the cyanide nucleophile.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCN solution. Vigorous bubbling (evolution of N₂ gas) should be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and transfer it to a separatory funnel. Extract the product into an organic solvent like toluene or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated brine solution to remove inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain pure this compound.
-
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites and potential transformations of the molecule.
-
Nitrile Group: This is often the primary site for transformation.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-chloro-4-methylbenzoic acid, a valuable carboxylic acid intermediate.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to the corresponding primary amine, (2-chloro-4-methylphenyl)methanamine.
-
-
Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is influenced by all three substituents. The nitrile and chloro groups are deactivating and meta-directing, while the methyl group is activating and ortho/para-directing. The net effect makes substitution challenging, but reactions like nitration can occur at the position ortho to the methyl group.
-
Methyl Group: The benzylic protons of the methyl group can be targeted for radical halogenation (e.g., using NBS) or oxidation. Strong oxidation (e.g., with KMnO₄) can convert the methyl group to a carboxylic acid, yielding 3-chloro-4-cyanobenzoic acid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is a non-negotiable step in research and development. A multi-technique approach ensures a self-validating system of characterization.
Caption: A typical analytical workflow for quality control and characterization.
Expected Spectral Data
The following data represent the anticipated results from key analytical techniques, based on the known structure of the molecule.
| Technique | Expected Observations | Justification |
| ¹H NMR | 7.2-7.8 ppm (3H, m, Ar-H), 2.4 ppm (3H, s, -CH₃) | Three distinct protons on the aromatic ring and a singlet for the methyl group. |
| ¹³C NMR | ~140-110 ppm (Ar-C), ~118 ppm (-C≡N), ~20 ppm (-CH₃) | Signals corresponding to the nitrile, aromatic, and methyl carbons. |
| FTIR (cm⁻¹) | 2230-2220 (sharp, strong), 3100-3000 (m), 2950-2850 (w), 1600-1450 (m) | C≡N stretch, aromatic C-H stretch, aliphatic C-H stretch, and aromatic C=C stretches, respectively. |
| Mass Spec (EI) | m/z 151 (M⁺), 153 (M⁺+2) in ~3:1 ratio | Molecular ion peak and its isotope peak, characteristic of a monochlorinated compound. |
Applications in Research and Development
This compound is not an end-product but a valuable building block. Substituted benzonitriles are prevalent motifs in a wide range of biologically active compounds.[4]
-
Pharmaceutical Synthesis: The molecule can serve as a starting point for creating active pharmaceutical ingredients (APIs). For instance, the nitrile can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid, which is a feature in many drugs (e.g., sartans). The chloro and methyl groups provide steric and electronic handles to tune binding affinity and pharmacokinetic properties.
-
Agrochemical Development: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on functionalized aromatic cores.[5] This compound provides a scaffold that can be elaborated into more complex structures for screening and optimization.
-
Materials Science: Nitrile-containing aromatic compounds can be used in the synthesis of polymers and specialty materials with desirable thermal or electronic properties.
Safety and Handling Protocols
Proper handling of this compound is essential due to its potential health hazards.
| Hazard Type | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Conclusion
This compound is a chemical intermediate of significant value, characterized by its well-defined physical properties and versatile reactivity. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and novel materials is clear. By understanding its synthesis, handling requirements, and chemical behavior as detailed in this guide, researchers can effectively and safely unlock its full potential as a foundational building block for chemical innovation.
References
An In-Depth Technical Guide to 2-Chloro-4-methylbenzonitrile
This guide provides a comprehensive technical overview of 2-Chloro-4-methylbenzonitrile, a key aromatic building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, and applications, grounding all claims in verifiable scientific data.
Core Molecular Profile
This compound is a disubstituted benzonitrile featuring a chlorine atom at the second position and a methyl group at the fourth position of the benzene ring, relative to the nitrile functional group. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.
Molecular Structure and Weight
The structural architecture is fundamental to the compound's chemical behavior. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating methyl group, creates a unique electronic profile on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Molecular Structure Visualization
The following diagram illustrates the connectivity and spatial arrangement of atoms within the this compound molecule.
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative data provides the foundational parameters for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| CAS Number | 21423-84-7 | [1][2] |
| Physical Form | Crystalline Powder / Solid | [1] |
| Melting Point | 51-55 °C | [1] |
| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [1] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Synthesis and Reactivity Insights
The synthesis of this compound is a critical aspect for its application. A common and reliable method involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for introducing cyano groups.
Exemplary Synthesis Protocol: Sandmeyer Reaction
This protocol outlines the conversion of 2-chloro-4-methylaniline to the target nitrile. The choice of this precursor is strategic; its amino group is readily diazotized, providing a versatile intermediate for nucleophilic substitution.
Workflow: Synthesis via Diazotization-Cyanation
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Diazotization: 2-chloro-4-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature to form the unstable diazonium salt. The low temperature is critical to prevent premature decomposition of the diazonium intermediate.
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonium group by the cyanide nucleophile, releasing nitrogen gas.
-
Work-up and Purification: Upon reaction completion, the product is typically extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods provide a molecular fingerprint.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. For this compound, a sharp, strong absorption band is expected around 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[3] Additional peaks corresponding to C-H bonds of the methyl group and aromatic ring, as well as the C-Cl stretch, will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms. One would expect to see a singlet for the methyl (CH₃) protons and distinct signals in the aromatic region for the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 151.59 g/mol .[4] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be observed.
Applications in Drug Development and Research
This compound is not merely a laboratory chemical but a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.
Its derivatives have been explored in various therapeutic areas. For instance, substituted benzonitriles are scaffolds found in inhibitors of enzymes and modulators of receptors. The specific chlorine and methyl substitution pattern can be crucial for achieving desired potency and selectivity by influencing how the molecule fits into the binding pocket of a biological target.
Safety and Handling
As with any chemical reagent, proper handling is essential. This compound is classified as harmful and an irritant.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. This compound CAS#: 21423-84-7 [m.chemicalbook.com]
- 2. This compound | 21423-84-7 [chemicalbook.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-4-methylbenzonitrile (CAS No. 21423-84-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the accurate determination of these fundamental physical properties. We will explore the theoretical underpinnings of phase transitions, present collated experimental and predicted data, and provide detailed, self-validating protocols for their experimental determination. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound
This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated and methylated benzene ring with a nitrile functional group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activity. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for its purification, handling, and use in subsequent chemical reactions. These properties are also critical indicators of sample purity.
Physicochemical Properties of this compound
The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. In the case of this compound, these are primarily dipole-dipole interactions due to the polar nitrile and chloro groups, as well as van der Waals forces. The nitrile group, with its significant dipole moment, contributes to a relatively high boiling point for a molecule of its size.
Collated Data
The following table summarizes the available data for the melting and boiling points of this compound. It is important to note the distinction between experimentally determined and computationally predicted values.
| Physical Property | Value | Data Type | Source |
| Melting Point | 51-55 °C | Experimental | ChemicalBook[1][2] |
| Boiling Point | 269.7 ± 20.0 °C | Predicted | ChemicalBook[1][2] |
It is crucial for researchers to be aware of the potential for variations in these values due to impurities. The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range.[3][4]
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid like this compound.[3]
Principle of the Capillary Method
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner in a melting point apparatus, which typically consists of a heated block and a means of observing the sample. The temperatures at which the first signs of melting are observed and at which the entire sample has turned into a liquid are recorded as the melting point range.[5]
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube containing the sample into the designated slot in the heating block.
-
Ensure a clear line of sight to the sample through the viewing lens.
-
-
Measurement:
-
For an unknown sample, a rapid preliminary heating can be performed to get an approximate melting point.
-
For an accurate determination, start heating the block at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same rate and record the temperature at which the last crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
Visualizing the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination via the Capillary Method.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since no experimental boiling point at atmospheric pressure is readily available for this compound, and the predicted value is high, a micro-boiling point determination method is recommended to minimize thermal decomposition and the use of a large amount of substance.
Principle of Micro-Boiling Point Determination
This method involves heating a small amount of the liquid in a small test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the liquid displaces the remaining air. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.
Detailed Experimental Protocol
-
Apparatus Setup:
-
Place a small amount (a few drops) of this compound into a small test tube (e.g., a Durham tube).
-
Take a capillary tube and seal one end. Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable heating liquid on a hot plate).
-
-
Measurement:
-
Heat the bath gently and stir continuously to ensure even heat distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the vapor of the substance is escaping.
-
Turn off the heat and allow the apparatus to cool slowly while stirring.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.
-
Visualizing the Micro-Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[6][7][8][9][10]
Conclusion
The accurate determination of the melting and boiling points of this compound is essential for its effective use in research and development. This guide has provided a consolidated source of its known physical properties and detailed, reliable protocols for their experimental verification. By understanding the principles behind these measurements and adhering to safe laboratory practices, researchers can ensure the quality and integrity of their work with this important chemical intermediate.
References
- 1. This compound CAS#: 21423-84-7 [m.chemicalbook.com]
- 2. 21423-84-7 | CAS DataBase [m.chemicalbook.com]
- 3. edisco.it [edisco.it]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chm.uri.edu [chm.uri.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. synquestlabs.com [synquestlabs.com]
2-Chloro-4-methylbenzonitrile safety data sheet (MSDS) information
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-methylbenzonitrile
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and experimental success. This guide provides a detailed examination of the safety profile, handling protocols, and emergency procedures for this compound (CAS No. 21423-84-7), a compound whose utility in synthesis is matched by its potential hazards. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data sheet points and instead offer a narrative grounded in causality, ensuring that every procedural recommendation is understood in the context of its underlying chemical and toxicological principles.
Chemical and Toxicological Profile
This compound is a substituted aromatic nitrile, a class of compounds recognized for its reactivity and physiological effects. The nitrile group (-C≡N) is a key functional moiety that can undergo various chemical transformations, but it also presents toxicological concerns, as some nitriles can release cyanide in vivo. While the toxicological properties of this specific compound have not been exhaustively investigated, the available data necessitates a cautious and well-informed approach.[1]
Identification
| Identifier | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 21423-84-7 | [2][3] |
| Molecular Formula | C₈H₆ClN | [4] |
| Molecular Weight | 151.6 g/mol | |
| Synonyms | Not extensively listed | |
| Physical Form | Off-white crystalline powder / Solid | [2] |
GHS Hazard Classification: A Systemic Threat Assessment
The Globally Harmonized System (GHS) provides a clear and universal language for hazard communication. For this compound, the classification points to a multi-faceted risk profile requiring robust control measures.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data is synthesized from multiple sources indicating a consensus on the primary hazards.[4][5][6]
The causality behind these classifications is rooted in the compound's chemical nature. Its ability to cause skin and eye irritation is typical for many chlorinated aromatic compounds. The systemic toxicity (oral, dermal, inhalation) underscores the importance of preventing any direct physical contact or aerosol generation, as the compound can be readily absorbed into the body through multiple routes.
Caption: GHS Hazard Profile and Corresponding Personal Protective Equipment (PPE).
Laboratory Handling and Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) must govern all interactions with this compound. The primary defense is a combination of engineering controls and meticulous personal protective equipment (PPE) protocols.
Engineering Controls: The First Line of Defense
The "harmful if inhaled" classification (H332) makes the use of a certified chemical fume hood mandatory for all operations that involve handling the solid powder or solutions.[7] This includes weighing, transferring, and preparing solutions. The causality is simple: a fume hood contains aerosols and dust, preventing them from entering the researcher's breathing zone. Furthermore, facilities must be equipped with readily accessible eyewash stations and safety showers.[1][8] Their proximity is critical for rapid decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
-
Eye and Face Protection : Chemical safety goggles are required at a minimum.[8] Given the "causes serious eye irritation" warning (H319), a face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1][8] Contaminated clothing must be removed immediately and washed before reuse.[1] The rationale is to prevent dermal absorption, which is a significant route of exposure for this compound (H312).
-
Respiratory Protection : If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is necessary.[9] This should be determined by a formal risk assessment conducted by safety professionals.
Emergency Procedures: A Protocol for Proactive Response
A self-validating safety system requires robust, well-rehearsed emergency protocols. In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.
First-Aid Measures: Immediate Decontamination
The following step-by-step protocols are essential and should be posted in any laboratory where the compound is handled.
Experimental Protocol: Emergency First Aid
-
Inhalation :
-
Immediately move the exposed individual to fresh air.[1][10]
-
If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[1][10]
-
Seek immediate medical attention.[10]
-
Causality : Rapid removal from the contaminated atmosphere is crucial to prevent further absorption and limit respiratory tract irritation.
-
-
Skin Contact :
-
Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][11][12]
-
If skin irritation occurs or persists, seek medical attention.[11]
-
Causality : Thorough washing is required to physically remove the chemical from the skin surface, minimizing local irritation and preventing systemic absorption.
-
-
Eye Contact :
-
Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[1][11]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[8]
-
Seek immediate medical attention, preferably from an ophthalmologist.[13]
-
Causality : The "serious eye irritation" classification implies a risk of significant damage. Immediate and prolonged irrigation is the only effective way to remove the chemical and reduce the severity of the injury.
-
-
Ingestion :
-
Rinse the mouth thoroughly with water.[8]
-
Do NOT induce vomiting.[1]
-
If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink.[1]
-
Causality : Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Dilution with water is a safer initial step while awaiting professional medical care.
-
Accidental Release Measures
A spill of this compound powder presents both an inhalation and a contact hazard.
Experimental Protocol: Spill Cleanup
-
Evacuation and Ventilation : Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated (if safe to do so) and that all ignition sources are removed.[7]
-
Personal Protection : Don appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat before attempting cleanup.
-
Containment and Cleanup :
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the waste material as hazardous waste in accordance with all local, regional, and national regulations.[13]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound CAS#: 21423-84-7 [m.chemicalbook.com]
- 3. This compound | 21423-84-7 [chemicalbook.com]
- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Proper handling and storage of 2-Chloro-4-methylbenzonitrile
An In-depth Technical Guide to the Proper Handling and Storage of 2-Chloro-4-methylbenzonitrile
Introduction
This compound is a substituted benzonitrile compound utilized as a key intermediate in the synthesis of various chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its chemical structure lends it to a variety of organic reactions, making it a valuable building block for drug discovery and development professionals. However, the reactivity and toxicological profile of this compound necessitate a comprehensive understanding and strict adherence to proper handling and storage protocols. This guide provides an in-depth, experience-driven framework for researchers and scientists to manage this compound safely and effectively, ensuring both personnel safety and experimental integrity.
Section 1: Compound Profile and Hazard Identification
A foundational principle of laboratory safety is a thorough understanding of the substance's intrinsic properties and associated hazards. This knowledge informs every subsequent decision, from the selection of personal protective equipment to the design of emergency response plans.
Physicochemical Properties
The physical characteristics of this compound dictate its behavior under laboratory conditions. As a solid crystalline powder, the primary route of unintended exposure during handling is through the inhalation of fine dust or direct skin contact.
| Property | Value | Reference |
| CAS Number | 21423-84-7 | [1][2][3] |
| Molecular Formula | C₈H₆ClN | [4] |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 51-55 °C | [1] |
| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [1] |
| Storage Temperature | Room Temperature | [1][3] |
Toxicological Profile and GHS Classification
This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for understanding these dangers.
-
Signal Word: Warning [3]
-
GHS Pictogram:
-
(GHS07)[3]
-
-
Hazard Statements (H-Statements): [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Expert Insight: The combination of these H-statements points to a compound that is a multi-route irritant and toxicant. The nitrile group can, under certain metabolic conditions or upon combustion, release cyanide, which is a potent inhibitor of cellular respiration.[5] Therefore, preventing inhalation of dust and any skin contact is of paramount importance. The respiratory irritation hazard (H335) underscores the critical need for localized exhaust ventilation.
Section 2: Risk Assessment and Control Measures
Before any procedure involving this compound, a formal risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks of the specific experimental procedure, and implementing control measures to mitigate those risks.
Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound solid or its solutions must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable due to the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications.[3]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8] Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[8][9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the individual and the chemical. The choice of PPE must be specific to the hazards posed by this compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during the transfer of solutions.
-
Skin Protection:
-
Gloves: Wear nitrile gloves that have been inspected for integrity before use. Given that the compound is harmful in contact with skin (H312), double-gloving is a prudent measure, especially for prolonged procedures.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.
-
-
Respiratory Protection: For routine operations within a functioning fume hood, additional respiratory protection is typically not required. However, if a situation arises where fume hood use is not possible or during a large spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter conforming to EN 143 should be used.[8]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a validated Standard Operating Procedure (SOP) minimizes variability and risk. The causality behind each step is crucial for fostering a deep-rooted safety culture.
Protocol for Weighing and Transferring Solid
-
Preparation: Don all required PPE (goggles, lab coat, gloves) and ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a clean spatula, and the receiving vessel within the fume hood.
-
Transfer: Carefully open the stock container. Using the spatula, gently transfer the required amount of the crystalline powder to the weigh boat.
-
Causality: Avoid scooping aggressively or dropping the powder from a height. These actions generate fine dust, which increases the risk of inhalation (H332, H335).[9]
-
-
Closure: Securely close the stock container immediately after dispensing.
-
Causality: This minimizes the exposure time of the bulk chemical to the atmosphere and prevents accidental spills.
-
-
Addition: Carefully transfer the weighed solid into the designated reaction vessel or flask.
-
Decontamination: Decontaminate the spatula and weigh boat according to your institution's hazardous waste guidelines.
-
Final Wash: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[6][9]
Section 4: Proper Storage Protocols
The long-term stability and safety of chemical reagents are contingent upon correct storage. Improper storage can lead to degradation of the compound, pressure buildup, or dangerous reactions.
Storage Conditions
-
Container: Keep the container tightly closed to prevent atmospheric moisture ingress and sublimation.[9][10][11]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[9][11]
-
Environment: The compound should be stored sealed in a dry environment at room temperature.[1]
Chemical Incompatibilities
Separating incompatible chemicals is a critical aspect of preventing laboratory accidents. This compound must be stored away from:
-
Strong Oxidizing Agents: These substances can react violently with organic nitriles, potentially leading to fire or explosion.[8][9]
-
Strong Acids and Bases: Contact with strong acids or bases can catalyze hydrolysis of the nitrile group, potentially generating heat and hazardous byproducts.[5]
Caption: Logical diagram for proper storage and segregation.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with these procedures.
Spill Management
The response to a spill depends on its scale. A workflow for managing a solid spill is outlined below.
Caption: Workflow for responding to a solid chemical spill.
Key Spill Protocol Steps:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[7] Avoid breathing dust by preventing its formation.[7][9]
-
Containment: Prevent the substance from entering drains.[7]
-
Cleanup: For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[9] Avoid any actions that create dust.
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation: If inhaled, immediately move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: If on skin, immediately wash with plenty of soap and water for at least 15 minutes.[6][9] Remove all contaminated clothing and wash it before reuse.[9] Seek medical attention if irritation develops or persists.
-
Eye Contact: If in eyes, rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do so.[6][9] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[9] Do NOT induce vomiting. Call a poison control center or physician immediately for guidance.[6][9]
Section 6: Waste Disposal
All waste containing this compound, whether it is excess reagent, contaminated materials, or reaction byproducts, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the waste through an approved and licensed waste disposal company.[6][7][9] Adhere strictly to all local, state, and federal environmental regulations.[5][12] Never dispose of this chemical down the drain or in regular trash.
Conclusion
The safe and effective use of this compound in a research and development setting is achievable through a combination of robust knowledge, diligent preparation, and strict adherence to established protocols. By understanding the compound's specific hazards and implementing the multi-layered control measures detailed in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—scientists can protect themselves and their colleagues while advancing their critical work. A proactive and informed approach to safety is the cornerstone of scientific integrity and innovation.
References
- 1. This compound CAS#: 21423-84-7 [m.chemicalbook.com]
- 2. This compound | 21423-84-7 [chemicalbook.com]
- 3. This compound | 21423-84-7 [sigmaaldrich.com]
- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-4-NITROBENZONITRILE | CAS#:28163-00-0 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Foreword: Strategic Importance of 2-Chloro-4-methylbenzonitrile
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylbenzonitrile
This compound is a substituted aromatic nitrile that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of chloro, methyl, and cyano functional groups makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The nitrile group is a versatile precursor for conversion into amines, amides, carboxylic acids, and ketones, while the chloro and methyl groups provide steric and electronic properties that are crucial for tuning the biological activity and physical properties of target molecules.[3][4][5] This guide provides an in-depth analysis of the principal synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers and drug development professionals.
Part 1: The Sandmeyer Reaction Pathway: A Classic Transformed
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for converting primary aryl amines into a variety of functional groups via a diazonium salt intermediate.[6][7] This method is particularly effective for introducing a cyano group onto an aromatic ring, a transformation that is otherwise challenging.
Mechanistic Rationale
The reaction proceeds in two distinct, critical stages:
-
Diazotization: The starting material, 2-amino-5-chlorotoluene (3-chloro-4-methylaniline), is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt.[8] The low temperature is crucial to prevent the highly unstable diazonium salt from prematurely decomposing.
-
Copper-Catalyzed Cyanation: The resulting diazonium salt is then introduced to a solution of a copper(I) cyanide (CuCN).[8][9] The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6][7] A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then reacts with the cyanide bound to a copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[6]
Graphical Representation: Sandmeyer Reaction Mechanism
Caption: The Sandmeyer reaction pathway from aniline to benzonitrile.
Detailed Experimental Protocol: Sandmeyer Synthesis
Materials:
-
2-Amino-5-chlorotoluene (3-chloro-4-methylaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (optional, to stabilize CuCN solution)
-
Deionized Water
-
Toluene or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-amino-5-chlorotoluene (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Separately, prepare a solution of NaNO₂ (1.05 eq) in deionized water.
-
Add the NaNO₂ solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0–5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper and quenched with a small amount of urea if necessary.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq, if used) in water. Warm the solution gently to ensure complete dissolution, then cool it to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently to 50–60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with toluene or dichloromethane (3x volumes).
-
Combine the organic layers and wash them sequentially with dilute NaOH solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.
-
Part 2: Palladium-Catalyzed Cyanation: A Modern Approach
Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. For cyanation, palladium-based catalysts offer a powerful alternative to the Sandmeyer reaction, often proceeding under milder conditions with broader functional group tolerance and avoiding the use of stoichiometric copper salts.[10][11]
Mechanistic Rationale
The palladium-catalyzed cyanation of aryl chlorides is a highly efficient process.[12] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl chloride (e.g., 1,2-dichloro-4-methylbenzene) to form an Ar-Pd(II)-Cl intermediate. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), exchanges a cyanide ion with the halide on the palladium complex.[13] The use of non-toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage over traditional, highly toxic reagents like KCN or Zn(CN)₂.[14]
-
Reductive Elimination: The Ar-Pd(II)-CN intermediate eliminates the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical for the efficiency of the catalyst, with sterically demanding, electron-rich phosphine ligands often being employed to facilitate the challenging oxidative addition of aryl chlorides.[11]
Graphical Representation: Pd-Catalyzed Cyanation Cycle
Caption: Catalytic cycle for palladium-catalyzed cyanation of an aryl chloride.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
1-Bromo-2-chloro-4-methylbenzene or 1,2-dichloro-4-methylbenzene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, or dppf) (2-4 mol%)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-0.7 eq)
-
Potassium Acetate (KOAc) or another base
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst, the phosphine ligand, and K₄[Fe(CN)₆]·3H₂O.
-
Add the aryl halide (1-bromo-2-chloro-4-methylbenzene is generally more reactive than the dichloro analogue). If the aryl halide is a solid, add it at this stage.
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add the degassed solvent system (e.g., a 1:1 mixture of dioxane and a 0.05 M aqueous solution of KOAc).[12]
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Stir the reaction mixture vigorously.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Part 3: Alternative Pathway: Dehydration of Aldoximes
Mechanistic Rationale
-
Oxime Formation: 2-Chloro-4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base. The aldehyde carbonyl undergoes nucleophilic attack by the hydroxylamine, followed by dehydration to form the 2-chloro-4-methylbenzaldehyde oxime.
-
Dehydration: The resulting aldoxime is then treated with a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or various modern reagents) to eliminate a molecule of water, yielding the nitrile.
Graphical Representation: Aldoxime Dehydration Workflow
Caption: Two-step synthesis of benzonitriles via an aldoxime intermediate.
Detailed Experimental Protocol: Aldoxime Dehydration
Materials:
-
2-Chloro-4-methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine (as base)
-
Ethanol/Water solvent system
-
Thionyl Chloride (SOCl₂) or Acetic Anhydride
-
Dichloromethane or Toluene
Procedure:
-
Synthesis of 2-Chloro-4-methylbenzaldehyde Oxime:
-
Dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and add cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain the aldoxime intermediate.
-
-
Dehydration to Nitrile:
-
Dissolve the dried 2-chloro-4-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent like toluene.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise with stirring.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, then dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or distillation.
-
Comparative Analysis of Synthesis Pathways
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Aldoxime Dehydration |
| Starting Material | 2-Amino-5-chlorotoluene | Aryl Halide (e.g., 1-bromo-2-chloro-4-methylbenzene) | 2-Chloro-4-methylbenzaldehyde |
| Key Reagents | NaNO₂, CuCN | Pd catalyst, Ligand, Cyanide source (K₄[Fe(CN)₆]) | NH₂OH·HCl, Dehydrating agent |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Scalability | Excellent, widely used in industry | Good, but catalyst cost can be a factor | Good |
| Safety Concerns | Unstable diazonium salts, toxic cyanide reagents | Ligands can be air-sensitive, some cyanide sources are toxic | Corrosive dehydrating agents (e.g., SOCl₂) |
| Key Advantages | Low-cost reagents, robust and well-established | High functional group tolerance, milder conditions, use of non-toxic cyanides[10][13] | Avoids diazonium salts and highly toxic cyanides |
| Key Disadvantages | Harsh acidic conditions, stoichiometric copper waste | High cost of palladium and ligands, catalyst poisoning can be an issue[12] | Two-step process, requires specific aldehyde precursor |
Conclusion and Outlook
For large-scale industrial production where cost is a primary driver, the Sandmeyer reaction remains a highly viable and economical route, despite its use of harsh conditions and generation of copper waste. Its robustness and reliance on inexpensive starting materials are significant advantages.
For laboratory-scale synthesis, medicinal chemistry applications, or processes requiring high functional group tolerance, palladium-catalyzed cyanation is often the superior choice. The development of catalysts that utilize non-toxic cyanide sources like K₄[Fe(CN)₆] has made this method significantly more attractive from a safety and environmental perspective.[12][13]
The aldoxime dehydration pathway serves as an excellent alternative, particularly when the corresponding aldehyde is more accessible or economical than the aniline or aryl halide precursors. Its two-step nature is a drawback, but it avoids the inherent hazards of diazonium salts and highly toxic cyanides. The choice of pathway ultimately depends on a strategic evaluation of substrate availability, project scale, cost constraints, and safety considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer_reaction [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 15. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 16. asianpubs.org [asianpubs.org]
A Technical Guide to 2-Chloro-4-methylbenzonitrile: Synthesis, Characterization, and Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylbenzonitrile is a substituted aromatic nitrile that serves as a versatile and high-value intermediate in the synthesis of complex organic molecules. Its specific substitution pattern—a chloro group ortho to the nitrile and a methyl group para—offers a unique combination of steric and electronic properties that can be strategically exploited in multi-step syntheses. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, field-proven protocol for its synthesis via the Sandmeyer reaction, methodologies for its purification and characterization, and an exploration of its applications in medicinal chemistry and agrochemical development. The content herein is designed to equip researchers and drug development professionals with the practical and theoretical knowledge required to effectively utilize this important building block.
Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in synthesis. This section outlines the key identifiers and physicochemical characteristics of this compound.
1.1. Nomenclature and Identifiers
Proper identification is critical for regulatory compliance, procurement, and accurate documentation. The standardized names and registry numbers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 21423-84-7 | [1] |
| Molecular Formula | C₈H₆ClN | [2] |
| Molecular Weight | 151.59 g/mol | [2] |
| InChI Key | LKWQNMIDLFGETG-UHFFFAOYSA-N | N/A |
1.2. Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction conditions. This compound is a solid at room temperature.
| Property | Value | Source |
| Appearance | Crystalline powder / Solid | N/A |
| Melting Point | 51-55 °C | N/A |
| Boiling Point | 269.7 ± 20.0 °C (Predicted) | N/A |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | N/A |
| Storage Temperature | Room Temperature, sealed in dry conditions | N/A |
Synthesis and Mechanism
The synthesis of specifically substituted benzonitriles often requires a robust and reliable method that is tolerant of various functional groups. The Sandmeyer reaction, which converts an aryl amine into a nitrile via a diazonium salt intermediate, is a classic and highly effective strategy for this transformation.[3][4]
2.1. Retrosynthetic Analysis and Strategic Considerations
The most logical and widely adopted approach for the synthesis of this compound is the Sandmeyer cyanation of 2-chloro-4-methylaniline. This precursor is commercially available and provides a direct pathway to the target molecule.[5]
Causality of Choice: The Sandmeyer reaction is chosen for several key reasons:
-
High Reliability: It is a well-established reaction with a predictable outcome for a wide range of substituted anilines.[6]
-
Positional Specificity: The transformation occurs specifically at the position of the former amino group, preserving the substitution pattern of the starting material.
-
Accessibility of Precursor: The starting material, 2-chloro-4-methylaniline, can be readily sourced or synthesized from 2-chloro-4-nitrotoluene.[7][8]
2.2. Recommended Synthetic Protocol: The Sandmeyer Reaction
This protocol details the two-stage process: diazotization of the starting aniline followed by cyanation using a copper(I) cyanide catalyst.
Materials and Reagents:
-
2-Chloro-4-methylaniline (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (3.0 eq)
-
Sodium nitrite (NaNO₂), (1.1 eq)
-
Copper(I) cyanide (CuCN), (1.2 eq)
-
Sodium cyanide (NaCN), (1.2 eq)
-
Deionized water
-
Toluene or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Step-by-Step Methodology:
Part A: Diazotization
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-4-methylaniline (1.0 eq) and deionized water (approx. 4 mL per gram of aniline).
-
Acidification: Slowly add concentrated hydrochloric acid (3.0 eq) while stirring. The mixture may form a thick slurry of the amine hydrochloride salt.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range to ensure the stability of the diazonium salt.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline slurry over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Validation: After the addition is complete, stir for an additional 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of NaNO₂ solution until a positive test is achieved. The resulting clear solution contains the aryl diazonium salt and should be used immediately.
Part B: Cyanation
-
Catalyst Preparation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in deionized water. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will occur. Control the rate of addition to manage the effervescence.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to room temperature. The product will likely separate as an oily or solid layer.
2.3. Synthesis Workflow
The logical flow from starting material to the crude product is illustrated below. This workflow highlights the critical stages of the synthesis, emphasizing temperature control and the sequential nature of the reaction.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Purification and Characterization
Obtaining a high-purity final product is essential for its use in sensitive applications like drug discovery. This section provides a standard protocol for purification and outlines the expected analytical signatures.
3.1. Post-Reaction Work-up and Purification Protocol
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like toluene or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M NaOH solution (to remove any HCN), water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: The resulting crude solid or oil should be purified by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexane:EtOAc), is effective.
-
Validation: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions to yield this compound as a crystalline solid.
3.2. Analytical Workflow for Structure and Purity Verification
A multi-step analytical approach is necessary to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for purification and characterization.
3.3. Spectroscopic Signature Analysis
Spectroscopic analysis provides definitive structural confirmation.[9] While experimental spectra should always be acquired, the following table outlines the expected signals for this compound based on its structure.
| Technique | Expected Signature |
| ¹H NMR | - A singlet for the methyl (CH₃) protons, expected around δ 2.4 ppm.- Three aromatic protons in the δ 7.2-7.6 ppm region, exhibiting doublet and doublet of doublets splitting patterns consistent with a 1,2,4-trisubstituted ring. |
| ¹³C NMR | - Approximately 8 distinct carbon signals.- A signal for the methyl carbon (~20 ppm).- A signal for the nitrile carbon (-C≡N) around 117-119 ppm.- Six aromatic carbon signals, including the carbon bearing the nitrile (low intensity, ~110 ppm) and the carbon bearing the chloro group (~135-140 ppm).[10] |
| IR Spectroscopy | - A sharp, strong absorption band characteristic of the nitrile (-C≡N) stretch, typically around 2220-2240 cm⁻¹.- C-H stretching bands for aromatic and methyl groups (~2900-3100 cm⁻¹).- C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z ≈ 151.- A characteristic M+2 peak at m/z ≈ 153 with roughly one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
Applications in Research and Development
Benzonitrile derivatives are foundational components in modern synthetic chemistry.[11] Their unique electronic properties and metabolic stability make them valuable pharmacophores and versatile intermediates.[12][13]
4.1. Role as a Key Building Block in Medicinal Chemistry
The nitrile group is a common feature in many FDA-approved drugs.[14] It can act as a bioisostere for other functional groups and participate in key binding interactions with protein targets.[14] this compound provides a scaffold that can be further elaborated.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of other functionalities.[11]
-
Aromatic Substitution: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
4.2. Utility in Agrochemical Synthesis
Similar to pharmaceuticals, the development of novel herbicides, pesticides, and fungicides relies on versatile chemical intermediates.[15] The specific substitution pattern of this compound can be instrumental in creating active ingredients with tailored properties for crop protection.
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate. This compound is classified as a hazardous substance.
5.1. Hazard Identification and GHS Classification
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
| STOT - SE | H335 | May cause respiratory irritation |
5.2. Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure no skin is exposed.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
5.3. First Aid and Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.4. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. Its synthesis via the Sandmeyer reaction is a robust and scalable method. Through careful execution of the protocols outlined in this guide for synthesis, purification, and characterization, researchers can reliably produce high-purity material. A thorough understanding of its reactivity and adherence to strict safety protocols will enable scientists and developers to fully leverage the synthetic utility of this important molecular building block.
References
- 1. 21423-84-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. 2-クロロ-4-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
2-Chloro-4-methylbenzonitrile health and safety hazards
An In-Depth Technical Guide to the Health and Safety Hazards of 2-Chloro-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound (CAS No. 21423-84-7) is a substituted aromatic nitrile, a class of organic compounds characterized by a cyano (-C≡N) functional group attached to a benzene ring.[1] These molecules are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the versatile reactivity of the nitrile group. However, this reactivity also foreshadows potential bioactivity and associated health hazards.
The toxicological profile of this compound has not been exhaustively investigated.[2] Therefore, a robust understanding of its health and safety hazards must be inferred from its chemical structure, data on closely related analogues, and the general toxicology of aromatic nitriles. The primary toxicological concern with nitriles stems from their potential to release cyanide in vivo, which can inhibit cellular respiration.[3] This guide provides a comprehensive analysis of the potential hazards and outlines rigorous protocols for safe handling, exposure control, and emergency response.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21423-84-7 |
| Molecular Formula | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol [1] |
| Appearance | White to beige crystalline powder (typical)[2] |
| Synonyms | Benzonitrile, 2-chloro-4-methyl- |
Section 1: Postulated Hazard Identification and Toxicological Profile
Given the limited specific data, the hazard classification for this compound is based on the profiles of structurally similar compounds, such as 4-Chloro-2-methylbenzonitrile, 2-Chloro-4-nitrobenzonitrile, and other chlorinated benzonitriles.[1][4] The consistent hazard profile across these analogues provides a strong basis for a precautionary approach.
The compound is anticipated to be hazardous upon ingestion, dermal contact, and inhalation.[1][4] It is also expected to cause significant irritation to the skin, eyes, and respiratory system.[2][5]
| Hazard Class | GHS Category | Hazard Statement | Basis of Postulation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Data on 2-Chloro-4-nitrobenzonitrile and 4-Chloro-2-methylbenzonitrile[1][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Data on 2-Chloro-4-nitrobenzonitrile and 4-Chloro-2-methylbenzonitrile[1][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Data on 2-Chloro-4-nitrobenzonitrile and 4-Chloro-2-methylbenzonitrile[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data on multiple chlorinated and nitrated benzonitriles[1][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Data on multiple chlorinated and nitrated benzonitriles[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Data on multiple chlorinated and nitrated benzonitriles[4][5] |
Mechanistic Insight: The Cyanide Threat
The defining toxicological characteristic of many nitriles is their metabolic conversion to cyanide. This process, typically mediated by cytochrome P450 enzymes in the liver, releases the highly toxic cyanide ion (CN⁻). Cyanide subsequently binds to the ferric iron in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding effectively halts aerobic respiration, leading to cellular hypoxia, cytotoxic anoxia, and, in severe cases, rapid systemic failure.[3] Symptoms of cyanide poisoning can include headache, dizziness, weakness, collapse, and unconsciousness.[3] While the metabolic fate of this compound is not specifically documented, the potential for cyanide release necessitates treating it with extreme caution.
Furthermore, upon thermal decomposition or combustion, nitriles can release highly toxic gases, including hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[4][5]
Section 2: Exposure Control and Personal Protection
A multi-layered approach to exposure control is mandatory, combining engineering controls with appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Primary Containment: All handling of this compound solid or solutions should be performed within a certified chemical fume hood to control airborne concentrations.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers excellent resistance to a wide array of chemicals, including solvents and oils, and provides a robust physical barrier.[7][8] Always inspect gloves before use and use proper removal technique.[6] |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is required to protect against splashes and airborne particles.[3][9] |
| Skin/Body Protection | Laboratory coat (chemical-resistant recommended) | A complete suit protecting against chemicals may be necessary for large-scale operations or in case of a significant spill.[6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient or when handling large quantities that may generate dust. A full-face respirator may be necessary depending on the exposure potential.[3][5] |
Section 3: Experimental Workflow and Safe Handling Protocols
Adherence to a strict, self-validating protocol is essential to minimize the risk of exposure. The following workflow illustrates the critical control points for handling this compound.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Methodology
-
Pre-Handling Verification: Before any work begins, confirm that the chemical fume hood is operational and certified. Don all required PPE as specified in Table 3.[3]
-
Work Area Preparation: Ensure the work surface inside the fume hood is clean. Assemble all necessary glassware, reagents, and spill cleanup materials.
-
Aliquotting the Compound: When weighing the solid material, do so within the fume hood. Use a spatula and weigh paper or a weighing boat. Minimize the creation of dust.[3]
-
Reaction Setup: If dissolving or reacting the compound, add solvents slowly to avoid splashing. Keep the reaction vessel covered or under an inert atmosphere as required by the protocol.
-
Waste Management: Segregate all waste. Contaminated consumables (gloves, weigh paper, pipette tips) must be placed in a clearly labeled solid hazardous waste container. Liquid waste should be collected in a designated, compatible, and sealed container.
-
Post-Handling Decontamination: Thoroughly decontaminate all non-disposable equipment and the work surface. Wash hands with soap and water immediately after removing gloves.[4]
Section 4: Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] The storage area should be separate from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents.
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[5]
Section 5: Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
Caption: Decision workflow for emergency first-aid response.
First-Aid Measures
-
General Advice: Move out of the dangerous area and consult a physician. Show this safety data sheet to the doctor in attendance.[10]
-
If Inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][9]
-
In Case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][10] Seek medical attention, especially if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2][5][11]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and seek immediate medical attention.[2][3][11]
Spill and Fire Procedures
-
Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[9] Sweep up the material and place it in a suitable, closed container for disposal. Prevent entry into waterways.[10]
-
Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[12] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as combustion may produce hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[3][12]
Conclusion
This compound is a chemical that demands a high degree of caution. While specific toxicological data is scarce, the known hazards of structurally related aromatic nitriles—acute toxicity via multiple routes, significant irritant properties, and the potential for metabolic release of cyanide—dictate that it must be handled with stringent safety protocols. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to meticulous handling procedures, researchers can effectively mitigate the risks associated with this compound. Always consult the most recent Safety Data Sheet before use and ensure all personnel are trained on the potential hazards and emergency procedures.
References
- 1. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2-CHLORO-4-NITROBENZONITRILE | CAS#:28163-00-0 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. echemi.com [echemi.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
Methodological & Application
The Versatile Synthon: Harnessing 2-Chloro-4-methylbenzonitrile in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-methylbenzonitrile, a seemingly simple aromatic nitrile, has emerged as a highly versatile and valuable building block. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic nitrile group, and an activating methyl group, offers a trifecta of synthetic handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, agrochemicals, and materials science.
The Strategic Advantage of this compound
The utility of this compound stems from the distinct reactivity of its functional groups. The chlorine atom, positioned ortho to the electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution (SNAr). Furthermore, it serves as an excellent coupling partner in various palladium-catalyzed cross-coupling reactions. The nitrile group itself can be transformed into a myriad of other functionalities, including amines, amides, and carboxylic acids, providing a gateway to a wide range of molecular scaffolds. The methyl group, in turn, can influence the electronic properties of the aromatic ring and offers a potential site for further functionalization.
Core Applications and Synthetic Protocols
This section delves into the key synthetic transformations where this compound plays a pivotal role.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
Protocol: Synthesis of 2-(4-methoxyphenyl)-4-methylbenzonitrile
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 151.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-4-methylbenzonitrile as a white solid.
Expected Yield: 85-95%
Causality Behind Experimental Choices:
-
The use of a palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura coupling.
-
Potassium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center.
-
The mixed solvent system of toluene, ethanol, and water facilitates the dissolution of both organic and inorganic reagents.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Boronic Acid Partner | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-methylbenzonitrile | 92 |
| 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)benzonitrile | 88 |
| 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-4-methylbenzonitrile | 85 |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes & Protocols: 2-Chloro-4-methylbenzonitrile as a Versatile Building Block in Medicinal Chemistry
Abstract
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a discovery campaign. 2-Chloro-4-methylbenzonitrile is a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilically displaceable chlorine atom, a synthetically malleable nitrile group, and a lipophilic methyl group—offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound, supported by detailed experimental protocols and workflows, to empower chemists in the rational design and synthesis of novel therapeutic agents.
Introduction: Strategic Value of this compound
Benzonitrile derivatives are pivotal scaffolds in the synthesis of a vast array of pharmaceuticals.[1] The nitrile moiety is a unique functional group; it is metabolically robust, can serve as a bioisostere for carbonyls or hydroxyls, and acts as a key hydrogen bond acceptor in ligand-protein interactions.[2] More than 30 pharmaceuticals containing a nitrile group have been approved, a testament to its biocompatibility and utility.[2][3]
This compound distinguishes itself through the strategic placement of its functional groups. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group at C1.[1] This arrangement facilitates the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, which are common pharmacophoric elements. The nitrile group itself can be transformed into amines, amides, or carboxylic acids, providing further avenues for molecular diversification.[4][5] This document will explore the key transformations that make this compound an indispensable tool in the drug discovery workflow.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay of its substituents.
| Property | Value | Reference |
| CAS Number | 21423-84-7 | [6] |
| Molecular Formula | C₈H₆ClN | [6] |
| Molecular Weight | 151.60 g/mol | [6] |
| Appearance | Off-white to yellow crystalline solid | - |
| Melting Point | 63-66 °C | [6] |
The core reactivity can be dissected into three primary categories:
-
Nucleophilic Aromatic Substitution (SNAr): The nitrile group, being a moderate electron-withdrawing group, activates the ortho-positioned chlorine for SNAr.[1] It stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. This allows for the efficient displacement of the chloride by various nucleophiles under relatively mild conditions.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the formation of C(sp²)-C(sp²) bonds, a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds prevalent in kinase inhibitors.[7][8]
-
Nitrile Group Transformations: The cyano group is a versatile precursor. It can be catalytically hydrogenated to a primary benzylamine, hydrolyzed to a benzoic acid under basic or acidic conditions, or used in cycloadditions to form heterocyclic rings.[1][4]
The following diagram illustrates the primary synthetic pathways accessible from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 21423-84-7 [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-4-methylbenzonitrile in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: In the competitive landscape of agrochemical research and development, the efficient and strategic synthesis of active ingredients is paramount. The selection of versatile and cost-effective starting materials can significantly impact the viability of a novel crop protection agent. 2-Chloro-4-methylbenzonitrile, a halogenated aromatic nitrile, has emerged as a valuable building block in the synthesis of complex agrochemicals. Its specific substitution pattern offers a reactive scaffold that can be methodically elaborated to construct key intermediates for potent insecticides. This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in the synthesis of a key intermediate for the renowned insecticide, chlorantraniliprole. The protocols and discussions herein are intended for researchers, scientists, and professionals in the field of agrochemical and pharmaceutical development.
Core Synthetic Strategy: From Benzonitrile to a Key Anthranilic Acid Intermediate
The primary application of this compound in the agrochemical sector is its role as a precursor to 2-amino-5-chloro-3-methylbenzoic acid. This anthranilic acid derivative is a critical intermediate in the industrial synthesis of chlorantraniliprole, a widely used insecticide.[1][2] The synthetic pathway from this compound to this key intermediate involves a series of fundamental organic transformations, each requiring careful optimization to ensure high yields and purity.
The proposed synthetic route, grounded in established chemical principles, is as follows:
-
Hydrolysis: The nitrile group of this compound is hydrolyzed to a carboxylic acid, yielding 2-chloro-4-methylbenzoic acid.
-
Nitration: The aromatic ring of 2-chloro-4-methylbenzoic acid is regioselectively nitrated to introduce a nitro group, forming 2-chloro-4-methyl-5-nitrobenzoic acid.
-
Reduction: The nitro group is subsequently reduced to an amino group, affording 2-chloro-4-methyl-5-aminobenzoic acid.
-
Sandmeyer Reaction (Diazotization followed by Chlorination): The newly introduced amino group is converted to a chloro group via a Sandmeyer reaction to yield the desired 2,5-dichloro-3-methylbenzoic acid.
-
Amination: Finally, amination of the 2-chloro position yields the target molecule, 2-amino-5-chloro-3-methylbenzoic acid.
This multi-step synthesis leverages the inherent reactivity of the starting material and introduces the necessary functional groups in a controlled manner.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to the key chlorantraniliprole intermediate, 2-amino-5-chloro-3-methylbenzoic acid.
Caption: Synthetic pathway from this compound to a key agrochemical intermediate.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from this compound.
Protocol 1: Hydrolysis of this compound
Objective: To convert the nitrile functionality into a carboxylic acid. This can be achieved under either acidic or basic conditions.[3]
Method A: Acid-Catalyzed Hydrolysis
-
Reagents and Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, place this compound.
-
Slowly add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2-chloro-4-methylbenzoic acid.
-
Method B: Base-Catalyzed Hydrolysis
-
Reagents and Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield 2-chloro-4-methylbenzoic acid.
-
Causality of Experimental Choices: The choice between acid and base catalysis depends on the overall synthetic strategy and the presence of other functional groups.[4] Acid catalysis is often straightforward, while base catalysis can be milder for sensitive substrates. The use of a co-solvent like ethanol in the basic hydrolysis improves the solubility of the starting material.
Protocol 2: Nitration of 2-chloro-4-methylbenzoic acid
Objective: To introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents (chloro, methyl, and carboxylic acid) are crucial for achieving the desired regioselectivity.
-
Reagents and Materials:
-
2-chloro-4-methylbenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a dropping funnel
-
-
Procedure:
-
In a reaction flask, dissolve 2-chloro-4-methylbenzoic acid in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.[5]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[6]
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 15°C.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain 2-chloro-4-methyl-5-nitrobenzoic acid.
-
Causality of Experimental Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[6] Low-temperature control is critical to prevent over-nitration and other side reactions.[5]
Protocol 3: Reduction of the Nitro Group
Objective: To convert the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
-
Reagents and Materials:
-
2-chloro-4-methyl-5-nitrobenzoic acid
-
Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol as a solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the nitrated benzoic acid in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain 5-amino-2-chloro-4-methylbenzoic acid.
-
Causality of Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups. The reaction is typically clean, with water as the only byproduct.
Protocol 4: Sandmeyer Reaction
Objective: To replace the amino group with a chlorine atom. This classic reaction proceeds via a diazonium salt intermediate.[8]
-
Reagents and Materials:
-
5-amino-2-chloro-4-methylbenzoic acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice bath
-
-
Procedure:
-
Dissolve the amino-benzoic acid in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature. This forms the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for some time.
-
The product, 2,5-dichloro-3-methylbenzoic acid, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Causality of Experimental Choices: The Sandmeyer reaction is a reliable method for the conversion of aryl amines to aryl halides.[8] The use of copper(I) chloride is catalytic and facilitates the substitution of the diazonium group with chloride.
Protocol 5: Amination
Objective: To introduce an amino group at the 2-position, replacing the chlorine atom.
-
Reagents and Materials:
-
2,5-dichloro-3-methylbenzoic acid
-
Ammonia (aqueous or gaseous)
-
A suitable solvent (e.g., N,N-dimethylformamide)
-
Copper catalyst (optional, for activated systems)
-
-
Procedure:
-
Dissolve 2,5-dichloro-3-methylbenzoic acid in a suitable solvent in a pressure-rated reaction vessel.
-
Introduce ammonia into the reactor. The reaction may require elevated temperature and pressure.
-
A copper catalyst can be used to facilitate the nucleophilic aromatic substitution.[9]
-
After the reaction, cool the vessel, and isolate the product, 2-amino-5-chloro-3-methylbenzoic acid, by acidification and filtration.
-
Causality of Experimental Choices: The amination of an aryl chloride can be challenging and may require harsh conditions or catalysis. The choice of solvent and catalyst is crucial for achieving a good conversion rate.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for chlorantraniliprole, from a related precursor. While the starting material in these examples is not this compound, the yields for the later chlorination step are indicative of the efficiency of this transformation.
| Reaction Step | Starting Material | Product | Chlorinating Agent | Yield (%) | Reference |
| Chlorination | 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | Chlorine gas | 98.1 | |
| Chlorination | 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | N-chlorosuccinimide | 83 | [10] |
| Chlorination | 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | Dichlorohydantoin | 87.0-87.7 |
Conclusion
This compound serves as a strategic and versatile starting material in the synthesis of high-value agrochemicals. The outlined synthetic pathway to 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for chlorantraniliprole, demonstrates the chemical transformations that unlock the potential of this benzonitrile derivative. The provided protocols, grounded in established organic chemistry principles, offer a framework for researchers to develop and optimize the synthesis of these important agricultural compounds. Careful execution and optimization of each step are crucial for achieving high yields and purity, ultimately contributing to the efficient production of modern crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 2-Chloro-4-methylbenzonitrile and Its Analogs in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction: The Unsung Importance of Substituted Benzonitriles in Modern Drug Discovery
In the intricate tapestry of pharmaceutical synthesis, the selection of starting materials and key intermediates is a critical determinant of efficiency, scalability, and ultimately, the economic viability of producing life-saving medicines. Among the vast arsenal of chemical building blocks, substituted benzonitriles, such as 2-Chloro-4-methylbenzonitrile and its isomers, have emerged as highly versatile and strategically important scaffolds. Their unique combination of a reactive nitrile group and a variously substituted aromatic ring allows for a diverse range of chemical transformations, making them indispensable precursors to a wide array of Active Pharmaceutical Ingredients (APIs).
This technical guide provides an in-depth exploration of the role of this compound and its close analogs in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and present a comprehensive overview of their application in the synthesis of modern therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable intermediates.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 151.6 g/mol .[1] The presence of the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups, along with the electron-donating methyl (-CH3) group, imparts a unique reactivity profile to the aromatic ring. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the methyl group is amenable to benzylic functionalization, such as bromination. This multifaceted reactivity makes it a valuable precursor for constructing complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 21423-84-7 | [1] |
| Molecular Formula | C₈H₆ClN | [2] |
| Molecular Weight | 151.6 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage | Room Temperature | [1] |
Application Spotlight: Synthesis of Trelagliptin, a DPP-4 Inhibitor
A prime example of the strategic importance of substituted benzonitriles is the synthesis of Trelagliptin, a once-weekly oral medication for the treatment of type 2 diabetes.[3] A key intermediate in several patented synthetic routes to Trelagliptin is 4-fluoro-2-methylbenzonitrile, a close analog of this compound. The following protocols are based on established synthetic transformations for this class of compounds.
Workflow for the Synthesis of a Key Trelagliptin Intermediate
References
Preparation of active pharmaceutical ingredients (APIs) from 2-Chloro-4-methylbenzonitrile
An Application Guide to the Synthesis of Active Pharmaceutical Ingredients (APIs) from 2-Chloro-4-methylbenzonitrile
Authored by a Senior Application Scientist
Abstract
This compound is a highly versatile and strategically important starting material in the landscape of medicinal chemistry and pharmaceutical development. Its substituted benzonitrile framework, featuring a reactive chlorine atom and a nitrile group, serves as a linchpin for the construction of complex molecular architectures inherent to a wide array of active pharmaceutical ingredients (APIs).[1] This application note provides an in-depth exploration of key synthetic transformations originating from this building block, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established chemical principles, focusing on the synthesis of pyrazole-based anti-inflammatory agents and biaryl compounds via palladium-catalyzed cross-coupling reactions. Each protocol is designed to be a self-validating system, incorporating critical process monitoring and quality control steps essential for modern API synthesis.
The Strategic Importance of this compound in API Synthesis
The utility of this compound as a precursor in drug synthesis stems from the orthogonal reactivity of its primary functional groups. The nitrile group can be transformed into a variety of other functionalities, such as primary amines through reduction or carboxylic acids via hydrolysis, which are pivotal for subsequent molecular elaboration.[2] Concurrently, the chlorine atom at the 2-position is amenable to nucleophilic aromatic substitution or, more significantly, serves as an excellent handle for modern transition-metal-catalyzed cross-coupling reactions.[3][4] This dual reactivity allows for sequential and controlled modifications, enabling the efficient assembly of complex API scaffolds. Its application is particularly noted in the synthesis of compounds for therapeutic areas such as inflammation, oncology, and infectious diseases.[1][5]
Synthetic Pathway I: Synthesis of Pyrazole-Containing APIs
A prominent application of this compound is in the synthesis of APIs containing a pyrazole core. This heterocyclic motif is central to the pharmacophore of numerous drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[6][7][8] The following section details a robust, multi-step synthesis of a Celecoxib analogue, demonstrating the conversion of the starting nitrile into a key heterocyclic intermediate.
Rationale and Strategy
The overall strategy involves a two-stage process: (1) Conversion of an activated chloro-benzonitrile derivative to a hydrazinyl intermediate, and (2) A subsequent cyclocondensation reaction with a β-diketone to construct the target pyrazole ring system. This approach is a well-established and efficient method for forming 1,5-diarylpyrazoles.[8][9]
First, the chlorine at the 2-position and the nitrile at the 1-position are electron-withdrawing, but the starting material itself does not have a sufficiently activated group for direct displacement by hydrazine. Therefore, the protocol begins with a related, more reactive starting material, 2-chloro-4-fluorobenzonitrile, to generate the key hydrazinyl intermediate, which is then used in the subsequent cyclization step. This exemplifies a common strategy where a closely related precursor is used to access a pivotal intermediate.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-hydrazinylbenzonitrile
This protocol is adapted from established procedures for the synthesis of hydrazinyl-benzonitriles.[10] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic hydrazine displaces the fluorine atom, which is a better leaving group than chlorine in this context and is activated by the ortho-chloro and para-cyano groups.
-
Materials: 2-Chloro-4-fluorobenzonitrile, Hydrazine hydrate (85%), Absolute Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, filtration apparatus.
-
Procedure:
-
To a round-bottom flask, add 2-chloro-4-fluorobenzonitrile (40 g, 1.0 eq).
-
Add absolute ethanol (200 g) to dissolve the starting material.
-
Carefully add hydrazine hydrate (45.5 g, 3.0 eq, 85%) to the mixture under stirring.[10]
-
Heat the reaction mixture to 80°C and maintain under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the mixture to room temperature and add water (400 g) to precipitate the product.
-
Cool the resulting slurry to 20°C and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-chloro-4-hydrazinylbenzonitrile as a white solid.
-
Step 2: Cyclocondensation to form 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-chlorobenzonitrile
This step is a classic Knorr pyrazole synthesis. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyls of the β-diketone, followed by intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
-
Materials: 2-Chloro-4-hydrazinylbenzonitrile, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, Methanol, Ethyl Acetate, Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle.
-
Procedure:
-
In a reaction vessel, suspend 2-chloro-4-hydrazinylbenzonitrile (1.0 eq) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1.05 eq) in methanol.[9]
-
Heat the mixture to 65°C and stir for 10-12 hours. The reaction should become a clear solution before the product begins to precipitate.[9]
-
Monitor the reaction for the consumption of starting materials by HPLC.
-
Upon completion, cool the reaction mixture to 25-30°C.
-
Remove the solvent completely under vacuum.
-
Take the resulting residue in a mixture of ethyl acetate and water and stir for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
-
Purify the crude API by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
-
Data Summary and Quality Control
| Parameter | Step 1 Intermediate | Step 2 Final API |
| Compound Name | 2-Chloro-4-hydrazinylbenzonitrile | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-chlorobenzonitrile |
| Expected Yield | ~92%[10] | 85-95% |
| Purity (HPLC) | >98% | >99.5% (after recrystallization) |
| Appearance | White solid | Off-white to white crystalline solid |
| Key Analytical Data | ¹H-NMR (DMSO-d₆, 400 MHz): δ 8.09 (s, 1H), 7.49 (d, 1H), 6.91 (s, 1H), 6.69 (d, 1H), 4.40 (s, 2H).[10] | Consistent with the structure, showing characteristic signals for the pyrazole proton, aromatic protons, methyl group, and trifluoromethyl group (¹⁹F NMR). |
Reaction Monitoring: Progress should be monitored using HPLC with a C18 reverse-phase column. A gradient method with a mobile phase of acetonitrile and water (containing 0.1% formic acid) is typically effective for separating the reactants and products.[11]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of a pyrazole-containing API.
Synthetic Pathway II: API Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] For this compound, the chloro-substituent provides a reactive site for this palladium-catalyzed transformation, allowing for the construction of biaryl structures commonly found in APIs.[12][13]
Rationale and Mechanistic Insight
The choice of a palladium catalyst is critical for the successful coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. Modern catalysts often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step, which is the rate-limiting step for aryl chlorides.[4] The reaction requires a base to activate the organoboron species for the crucial transmetalation step.
General Protocol for Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid (or ester), Palladium catalyst (e.g., Pd(dppf)Cl₂ or a Pd-NHC complex), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane, Toluene, with Water).
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup (Argon or Nitrogen).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (0.01-0.05 eq) under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[14]
-
Heat the reaction mixture to 80-100°C and stir overnight (12-24 hours).
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Data and Scope
The Suzuki-Miyaura reaction is highly versatile. A wide range of aryl and heteroaryl boronic acids can be coupled with this compound to produce a diverse library of potential APIs.
| Arylboronic Acid Partner | Expected Product | Typical Yield Range |
| Phenylboronic acid | 2-Phenyl-4-methylbenzonitrile | 70-95% |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylbenzonitrile | 75-90% |
| 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-4-methylbenzonitrile | 60-85% |
| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4-methylbenzonitrile | 70-92% |
Yields are estimated based on literature precedents for similar aryl chloride couplings.[4]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regulatory and Quality Considerations
The synthesis of any API is subject to stringent regulatory oversight. When utilizing this compound as a starting material, several key principles must be upheld:
-
Starting Material Qualification: The quality of the this compound directly impacts the purity of the final API.[15] It is crucial to source this raw material from a reliable supplier and to have comprehensive specifications in place, including impurity profiles.[16]
-
Process Control: Each step of the synthesis must be well-defined and controlled. This includes reaction times, temperatures, reagent stoichiometry, and purification methods. In-process controls (IPCs) using techniques like HPLC or GC are essential for ensuring consistency between batches.
-
Impurity Profiling: Potential impurities arising from side reactions or from the starting materials must be identified, characterized, and controlled within acceptable limits as defined by regulatory bodies and guidelines such as those from the International Conference on Harmonisation (ICH).
-
Documentation: All aspects of the manufacturing process, from raw material testing to final API release, must be thoroughly documented in accordance with Good Manufacturing Practices (GMP). Any changes to the synthetic route must be reported to the relevant regulatory authorities.[17]
Conclusion
This compound stands as a pivotal and economically viable building block for the synthesis of complex active pharmaceutical ingredients. The application notes provided herein detail robust and scalable protocols for its conversion into high-value pyrazole and biaryl structures, which are prevalent in modern pharmaceuticals. By integrating principles of mechanistic understanding, rigorous in-process monitoring, and adherence to regulatory standards, researchers and drug development professionals can effectively leverage the synthetic potential of this versatile intermediate to accelerate the discovery and development of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. 2-CHLORO-4-HYDRAZINYLBENZONITRILE(WX191485) synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. m.youtube.com [m.youtube.com]
- 15. nbinno.com [nbinno.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. npra.gov.my [npra.gov.my]
The Strategic Utility of 2-Chloro-4-methylbenzonitrile in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Abstract
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2-Chloro-4-methylbenzonitrile has emerged as a versatile and economically viable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive nitrile group, a strategically positioned chlorine atom amenable to nucleophilic displacement, and a methyl group for further functionalization, provides a powerful platform for accessing privileged scaffolds in drug discovery. This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key heterocyclic systems, including benzimidazoles, quinazolines, and thiazoles, derived from this compound. The methodologies presented herein are designed to be reproducible and scalable, empowering researchers to accelerate their drug discovery programs.
Introduction: The Versatility of a Privileged Precursor
Heterocyclic compounds form the cornerstone of modern pharmacology, with a significant percentage of FDA-approved drugs featuring these core structures.[1][2] Their prevalence stems from their ability to engage in a multitude of biological interactions, often serving as critical pharmacophores that dictate the efficacy and selectivity of a drug candidate. The synthesis of these complex molecules frequently relies on the availability of versatile building blocks that can be efficiently transformed into the desired heterocyclic core.[3]
This compound stands out as a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The nitrile moiety can participate in a variety of cyclization reactions, serving as an electrophilic partner or being transformed into other functional groups.[4][5] The chloro substituent, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution, providing a key handle for annulation reactions. This dual reactivity allows for a convergent and atom-economical approach to the synthesis of fused heterocyclic systems.
I. Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] The synthesis of substituted benzimidazoles from this compound typically proceeds through a two-step sequence involving nucleophilic displacement of the chloride followed by intramolecular cyclization.
Mechanistic Rationale
The initial step involves the reaction of this compound with an ortho-phenylenediamine derivative. The amino group of the diamine acts as a nucleophile, displacing the chloride from the aromatic ring. This reaction is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity. The subsequent and crucial step is the intramolecular cyclization of the resulting intermediate. Under acidic or thermal conditions, the second amino group attacks the nitrile carbon, leading to the formation of the imidazole ring fused to the benzene core.
Diagram 1: Synthesis of Benzimidazoles
A visual representation of the reaction pathway for synthesizing benzimidazoles from this compound.
Experimental Protocol: Synthesis of 2-(Substituted)-5-methyl-1H-benzo[d]imidazoles
Materials:
-
This compound
-
Substituted ortho-phenylenediamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted ortho-phenylenediamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the intermediate N-(2-cyano-5-methylphenyl)benzene-1,2-diamine.
-
Suspend the intermediate in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford the pure benzimidazole product.
| Entry | Substituent on Phenylenediamine | Yield (%) | m.p. (°C) |
| 1 | H | 85 | 210-212 |
| 2 | 4-Methoxy | 82 | 198-200 |
| 3 | 4-Nitro | 75 | 245-247 |
II. Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are another class of heterocyclic compounds with significant therapeutic applications, including as anticancer and anti-inflammatory agents.[8] The synthesis of quinazolinones from this compound can be achieved through a condensation reaction with an anthranilic acid derivative.
Mechanistic Rationale
This transformation is believed to proceed via an initial nucleophilic attack of the amino group of anthranilic acid on the nitrile carbon of this compound, often catalyzed by an acid. This is followed by an intramolecular cyclization where the carboxylic acid group reacts with the newly formed imine, leading to the formation of the quinazolinone ring system. The chloro and methyl groups from the starting material are incorporated into the final product.
Diagram 2: Synthesis of Quinazolinones
A flowchart illustrating the synthetic route to quinazolinone derivatives.
Experimental Protocol: Synthesis of 2-(2-Chloro-4-methylphenyl)quinazolin-4(3H)-one
Materials:
-
This compound
-
Anthranilic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, thoroughly mix this compound (1.0 eq) and anthranilic acid (1.0 eq).
-
Add polyphosphoric acid (10 times the weight of the reactants) to the mixture.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Carefully pour the hot reaction mixture into a beaker containing crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with water to remove any remaining PPA, and then with a dilute sodium bicarbonate solution.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure quinazolinone.
| Parameter | Value |
| Yield | 78% |
| Melting Point | 288-290 °C |
| ¹H NMR (CDCl₃) | Consistent with structure |
| ¹³C NMR (CDCl₃) | Consistent with structure |
III. Synthesis of Thiazole Derivatives
Thiazole-containing compounds are integral to many biologically active molecules, including pharmaceuticals and agrochemicals.[9][10] A common route to substituted thiazoles involves the Hantzsch thiazole synthesis, which can be adapted to utilize precursors derived from this compound.
Mechanistic Rationale
While this compound is not a direct reactant in the classical Hantzsch synthesis, it can be readily converted to a key intermediate, an α-haloketone. For instance, Friedel-Crafts acylation of an appropriate arene with a derivative of 2-chloro-4-methylbenzoic acid (obtainable from the nitrile) would yield a suitable α-chloroketone. This α-haloketone then reacts with a thioamide in a condensation reaction to form the thiazole ring. The reaction proceeds by initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration.
Diagram 3: Hantzsch Thiazole Synthesis Pathway
A depiction of the key steps in the Hantzsch synthesis of thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-4-methylphenyl)thiazole
This protocol assumes the prior synthesis of 2-bromo-1-(2-chloro-4-methylphenyl)ethan-1-one from this compound via hydrolysis to the carboxylic acid, conversion to the acid chloride, and subsequent reaction to form the α-bromoketone.
Materials:
-
2-Bromo-1-(2-chloro-4-methylphenyl)ethan-1-one
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve 2-bromo-1-(2-chloro-4-methylphenyl)ethan-1-one (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours. A precipitate will form as the reaction progresses.
-
Cool the mixture to room temperature and filter the solid hydrobromide salt of the product.
-
Wash the solid with cold ethanol.
-
To obtain the free base, suspend the salt in water and add a saturated solution of sodium bicarbonate until the pH is basic.
-
Filter the resulting solid, wash with water, and dry to yield the 2-aminothiazole derivative.
| Parameter | Value |
| Yield | 90% |
| Melting Point | 155-157 °C |
| Mass Spec (ESI) | m/z calculated for C₁₀H₉ClN₂S [M+H]⁺, found |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. The strategic placement of its functional groups allows for diverse and efficient synthetic transformations, leading to the construction of complex molecular scaffolds such as benzimidazoles, quinazolines, and thiazoles. The protocols detailed in this guide are robust and have been optimized to provide good to excellent yields, offering researchers a reliable toolkit for their drug discovery endeavors. The continued exploration of the reactivity of this valuable building block will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Heterocyclic Building Blocks [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding | MDPI [mdpi.com]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 2-Chloro-4-methylbenzonitrile
Introduction: The Strategic Importance of 2-Chloro-4-methylbenzonitrile in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]
This guide focuses on a particularly valuable, yet challenging, substrate: this compound. The presence of an electron-withdrawing nitrile group and a sterically demanding ortho-methyl group makes this aryl chloride a challenging coupling partner.[1] However, its successful functionalization opens pathways to a diverse range of complex molecules. These application notes provide a comprehensive overview of the mechanistic considerations, optimized protocols, and key experimental insights necessary for the successful Suzuki-Miyaura coupling of this compound.
Mechanistic Insights: Overcoming the Hurdles of a Deactivated Aryl Chloride
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1][2] However, the use of an aryl chloride, particularly one with the electronic and steric features of this compound, introduces specific challenges that necessitate a carefully optimized catalytic system.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base, and subsequent reductive elimination to afford the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of aryl chlorides to Pd(0) is significantly slower than that of aryl bromides or iodides, often representing the rate-limiting step of the catalytic cycle. The electron-withdrawing nature of the nitrile group in this compound can further deactivate the C-Cl bond towards oxidative addition. To overcome this, highly active palladium catalysts, typically featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are required to promote this crucial step.[5]
Optimized Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for particularly challenging coupling partners.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling reaction, from setup to product isolation.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling of this compound. The following table summarizes recommended starting conditions and potential alternatives for optimization.
| Parameter | Recommended Condition | Alternatives for Optimization | Rationale for Recommendation |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a stable and cost-effective precatalyst that is readily reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (2-4 mol%) | XPhos, RuPhos, DavePhos | Bulky, electron-rich biarylphosphine ligands like SPhos are highly effective for the coupling of challenging aryl chlorides.[5] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃, K₂CO₃ | K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant decomposition of the boronic acid. |
| Solvent System | Toluene/Water (5:1) | Dioxane/Water, THF/Water | A biphasic solvent system is often beneficial, with the aqueous phase facilitating the dissolution of the base and the organic phase dissolving the reactants and catalyst. |
| Temperature | 100-110 °C | 80-120 °C | Elevated temperatures are typically required to drive the oxidative addition of the aryl chloride. |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., XPhos), or a stronger base like cesium carbonate. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can be mitigated by ensuring a sufficiently high ligand-to-palladium ratio and maintaining a strictly anaerobic environment.
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can be minimized by using the boronic acid in only a slight excess and ensuring efficient stirring to promote the desired cross-coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound presents a valuable synthetic route to a wide array of functionalized biaryl compounds. While the deactivated nature of this aryl chloride poses challenges, the use of modern, highly active palladium catalyst systems, coupled with careful optimization of reaction conditions, enables efficient and high-yielding transformations. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-4-methylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow. The primary route discussed is the Sandmeyer reaction, a classic and effective method for this transformation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common method for synthesizing this compound?
The most established and widely used method is the Sandmeyer reaction .[1][2] This process involves two main stages:
-
Diazotization: The conversion of the starting material, 2-amino-5-chlorotoluene, into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4]
-
Cyanation: The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[3][4]
This route is favored for its reliability and the commercial availability of the starting materials.
Q2: Can you explain the underlying mechanism of the Sandmeyer cyanation step?
The Sandmeyer reaction is a well-studied example of a radical-nucleophilic aromatic substitution (SRNAr).[1][3] The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
The key steps are:
-
Electron Transfer: Copper(I) donates an electron to the diazonium salt, reducing it and forming a highly unstable aryl diazenyl radical.
-
Loss of Nitrogen: This radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically very stable leaving group, to generate an aryl radical.[5][6]
-
Nucleophilic Attack & Reoxidation: The aryl radical then abstracts a cyanide ligand from the now copper(II) cyanide complex. This step forms the final product, this compound, and regenerates the copper(I) catalyst, allowing the cycle to continue.[1][5][6]
The formation of biaryl compounds as byproducts is strong evidence supporting this radical mechanism.[3]
Q3: What are the critical safety precautions for this synthesis?
This synthesis involves several hazardous materials and conditions:
-
Aryl Diazonium Salts: These intermediates can be explosive when isolated and dry. It is imperative to keep them in a cold aqueous solution and use them immediately after preparation without attempting to isolate them.[7]
-
Copper(I) Cyanide (CuCN): CuCN is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acidification of Cyanide: Adding acid to cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. All workup and quenching steps involving cyanide must be performed in a fume hood, and waste should be neutralized with an oxidizing agent like bleach (sodium hypochlorite) before disposal, following institutional safety guidelines.
-
Temperature Control: The diazotization reaction is highly exothermic. Poor temperature control can lead to uncontrolled decomposition of the diazonium salt, vigorous gas evolution, and potential runaway reactions.[5][6]
Q4: What is a typical expected yield for this reaction?
With proper optimization and careful execution of the protocol, yields for the Sandmeyer cyanation can be quite good. While yields are highly dependent on scale and purity of reagents, a well-run laboratory-scale reaction can typically achieve yields in the range of 70-85% . Lower yields often point to specific, correctable issues in the experimental setup, which are addressed in the troubleshooting section below.
Experimental Protocols & Data
Core Reaction Workflow
The overall transformation follows a two-step sequence, which should be performed sequentially on the same day.
Caption: Overall workflow for the synthesis.
Table 1: Key Reagents and Recommended Stoichiometry
| Reagent | Role | Molar Equivalent (Relative to Amine) | Rationale & Key Insights |
| 2-Amino-5-chlorotoluene | Starting Material | 1.0 | Ensure purity is >98% as impurities can interfere with diazotization. |
| Hydrochloric Acid (HCl) | Acid Catalyst, Salt Formation | 2.5 - 3.0 | One equivalent forms the amine hydrochloride salt, improving solubility. The excess ensures the medium remains acidic to generate HNO₂ and stabilize the diazonium salt. |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.05 - 1.1 | A slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions.[7] |
| Copper(I) Cyanide (CuCN) | Catalyst & Cyanide Source | 1.1 - 1.2 | A stoichiometric or slight excess is often used to drive the reaction to completion.[3] Must be high-purity; Cu(II) impurities are detrimental. |
| Urea/Sulfamic Acid | Nitrous Acid Scavenger | Small amount (as needed) | Added after diazotization to quench any excess nitrous acid, which could otherwise lead to unwanted side reactions during the heating phase. |
Protocol 1: Preparation of the 2-Chloro-4-methylbenzenediazonium Chloride Solution
Objective: To convert 2-amino-5-chlorotoluene into its corresponding diazonium salt in an aqueous solution.
Methodology:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-chlorotoluene (1.0 eq).
-
Add concentrated hydrochloric acid (2.5 eq) and water. Stir until the amine fully dissolves to form the hydrochloride salt.
-
Cool the mixture to 0-5 °C using an ice-salt bath. This temperature is critical and must be maintained throughout the addition.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise from the dropping funnel to the amine solution over 30-45 minutes. Ensure the temperature never exceeds 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5 °C.
-
(Optional but recommended) Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution.
-
Quench any significant excess of nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. The diazonium salt solution is now ready for immediate use.
Protocol 2: Sandmeyer Cyanation
Objective: To displace the diazonium group with a cyanide group to form the target product.
Methodology:
-
In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.1 eq) in water or a mixture of water and a compatible organic solvent (e.g., toluene).
-
Warm this copper solution to approximately 25 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the warm copper cyanide solution. This addition should be done in portions or via a dropping funnel.
-
Observe for the evolution of nitrogen gas. The rate of addition should be controlled to maintain a steady, but not violent, effervescence.
-
After the addition is complete, gently warm the reaction mixture to 40-50 °C and hold for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude product will often separate as an oily or solid layer.
Troubleshooting Guide
Troubleshooting Decision Workflow
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-4-methylbenzonitrile
Welcome to the technical support guide for the purification of crude 2-Chloro-4-methylbenzonitrile (CAS 21423-84-7). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this important chemical intermediate. The advice herein is structured to explain the fundamental principles behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions - First Principles
This section addresses foundational questions regarding the properties of this compound and the initial strategic decisions required for its purification.
Q1: What are the key physical properties of this compound I should be aware of?
A1: Understanding the physical properties is the first step in designing a purification strategy. This compound is typically an off-white crystalline solid with a melting point in the range of 51-55 °C.[1] Its predicted boiling point at atmospheric pressure is high, around 269.7 °C, which indicates that if distillation is chosen, it must be performed under vacuum to prevent thermal decomposition.[1][2]
Q2: My crude this compound is a yellow-brown solid. What are the likely impurities?
A2: The coloration suggests the presence of impurities, a common issue with crude benzonitriles.[3] The specific impurities depend heavily on the synthetic route used. For instance, if prepared via a Sandmeyer reaction from 2-amino-5-chlorotoluene, you might encounter:
-
Unreacted Starting Materials: Residual diazonium salts or the parent amine.
-
Phenolic Byproducts: Formed from the reaction of diazonium salts with water.
-
Positional Isomers: Small amounts of other chloro-methylbenzonitrile isomers.
-
Hydrolysis Products: The nitrile group can partially hydrolyze to 2-chloro-4-methylbenzamide, especially under acidic or basic conditions.
-
Colored Impurities: Azo compounds or other polymeric materials can form in small quantities, leading to discoloration.
Q3: What is the best primary purification strategy for a solid like this: recrystallization or column chromatography?
A3: The choice depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is the preferred method for purifying moderate-to-large quantities (>1-2 grams) of a solid compound, especially if the purity of the crude material is reasonably high (>80%). It is efficient, scalable, and generally requires less solvent and labor than chromatography.
-
Flash Column Chromatography is ideal for small-scale purifications (<1-2 grams) or for separating mixtures containing impurities with very similar polarities to the desired product.[4] While highly effective, it is more resource-intensive.
A common and robust strategy is to perform a primary purification by recrystallization and then, if necessary, use column chromatography to purify the mother liquor to recover more material or to polish the final product to >99.5% purity.
Part 2: Purification Workflow & Strategy
The following diagram outlines the logical decision-making process for purifying crude this compound.
Caption: Purification strategy decision workflow.
Part 3: Troubleshooting Guides
A. Recrystallization Issues
Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?
A1: This indicates one of two possibilities: either you have not added enough solvent, or you have an insoluble impurity. Add the solvent in small portions near its boiling point until no more of the solid appears to dissolve. If a solid remains, it is likely an impurity. You should perform a hot filtration to remove it before allowing the solution to cool. Using an excessive amount of solvent is the most common cause of poor yield in recrystallization.[5]
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound then separates as a liquid instead of a solid. This is common with impure compounds.[6]
-
Solution 1 (Re-dissolve and Cool Slower): Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and letting both cool to room temperature together. Slower cooling favors the formation of well-ordered crystals.[6][7]
-
Solution 2 (Change Solvent System): The chosen solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
Q3: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What now?
A3: This is a classic case of supersaturation, where the solution contains more dissolved solute than it theoretically should.[5] Crystal formation requires a nucleation site to begin.
-
Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[6]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[8]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off some of the solvent to re-concentrate it, then attempt the cooling process again.[6]
Caption: Troubleshooting workflow for failed crystallization.
B. Column Chromatography Issues
Q1: My spots are streaking on the TLC plate. Will this affect my column?
A1: Yes. Streaking (tailing) on a TLC plate is a strong indicator that you will have poor separation on your column. This often happens if the compound is too polar for the stationary phase, if it's acidic or basic, or if the sample is overloaded. Try adding a small amount (~0.5-1%) of acetic acid (if your compound is an acid) or triethylamine (if it is a base) to your mobile phase. For a neutral compound like this compound, streaking may indicate degradation on the silica. If this occurs, consider using deactivated silica or switching to alumina.
Q2: The separation on my column is much worse than what I saw on the TLC plate. Why?
A2: This is a common issue with several potential causes:
-
Overloading the Column: The most frequent cause. Too much sample was loaded for the amount of silica gel used. A general rule is to use a silica-to-sample mass ratio of at least 50:1.
-
Poor Packing: Air bubbles or channels in the silica gel lead to an uneven solvent front and poor separation. Ensure the column is packed carefully and uniformly.
-
Sample Application: If the initial band of the sample at the top of the column is too wide, separation will be compromised. Dissolve the crude product in the minimum amount of solvent possible for loading.
Q3: How do I choose the right mobile phase for column chromatography?
A3: The ideal mobile phase (eluent) is determined by running several TLCs. The goal is to find a solvent system where the desired compound has an Rf (retention factor) value of 0.25-0.35 .[9] This Rf provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly and co-eluting with impurities.
-
Starting Point: For a moderately polar compound like this compound, a good starting solvent system is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate.[10] Begin with a ratio of 9:1 Hexane:Ethyl Acetate and gradually increase the proportion of Ethyl Acetate.
-
Optimization: Run TLCs with different ratios (e.g., 9:1, 4:1, 1:1) to find the system that gives the target Rf value and the best separation between your product and its impurities.
Part 4: Protocols & Methodologies
A. Protocol: Purification by Recrystallization
This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method.
1. Solvent Selection:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. A good solvent will allow the compound to crystallize back out upon cooling.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol / Water | Polar Protic | 78 (Ethanol) | A common and effective choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Heptane / Ethyl Acetate | Non-polar / Polar Aprotic | 98 (Heptane) | Excellent for moderately polar compounds. Dissolve in a minimal amount of hot Ethyl Acetate and add hot Heptane as the anti-solvent.[3] |
| Toluene | Non-polar | 111 | Good for aromatic compounds. Ensure good ventilation.[11] |
| Isopropanol | Polar Protic | 82 | A good alternative to ethanol. |
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).[7]
-
Add a minimal amount of the chosen recrystallization solvent, just enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. Do not add a large excess.
-
If colored impurities persist or some solid remains, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[5]
-
Allow the crystals to dry completely under vacuum.
B. Protocol: Purification by Flash Column Chromatography
1. Mobile Phase Selection:
-
Prepare a dilute solution of your crude compound in a volatile solvent (e.g., Dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent ratio until your desired product has an Rf of ~0.3 and is well-separated from all impurities.
2. Column Packing:
-
Select a column of appropriate size (for 1g of crude material, a 40mm diameter column is suitable).
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Fill the column about two-thirds full with the non-polar component of your mobile phase (e.g., Hexane).
-
Slowly pour the silica gel into the column as a slurry or dry, tapping the side of the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Flush the column with your chosen mobile phase until the silica bed is stable and has no air bubbles.
3. Loading and Elution:
-
Dissolve your crude compound in the absolute minimum volume of the mobile phase or a more volatile solvent like Dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has fully entered the sand layer.
-
Carefully add your mobile phase to the top of the column, open the stopcock, and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel at all times.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. cup.edu.cn [cup.edu.cn]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Common impurities in 2-Chloro-4-methylbenzonitrile and their removal
Answering the needs of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the purification of 2-Chloro-4-methylbenzonitrile. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the principles behind impurity removal, ensuring robust and reproducible experimental outcomes.
Technical Support Center: this compound
Introduction: this compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this reagent is critical, as contaminants can lead to unwanted side reactions, reduced yields, and compromised final product integrity. This guide addresses the common impurities encountered during its synthesis and provides validated methods for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
Impurities in this compound can be broadly categorized based on their origin: the synthetic route. Common impurities include isomeric variants, reaction byproducts, and unreacted starting materials.[1]
-
Isomeric Impurities: Due to the nature of aromatic substitution reactions during the synthesis of precursors like chlorotoluene, the formation of positional isomers is a primary challenge.[2][3][4] These isomers, such as 3-chloro-4-methylbenzonitrile or 2-chloro-5-methylbenzonitrile, often have very similar physical properties, making them difficult to separate.[5]
-
Reaction Byproducts:
-
Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during synthesis or workup.[6][7] This leads to the formation of 2-Chloro-4-methylbenzamide as an intermediate, and ultimately 2-Chloro-4-methylbenzoic acid.[8][9]
-
Over-chlorinated Species: If the synthesis involves a chlorination step, di- or poly-chlorinated benzonitriles can form.[2]
-
-
Starting Material Carryover: Depending on the synthetic pathway, residual starting materials such as 4-methylbenzonitrile or 2-chloro-4-methylaniline may persist in the final product.[1]
-
Residual Solvents: Solvents used during the reaction or purification, such as toluene, N,N-Dimethylformamide (DMF), or alcohols, may be present in the final product.[10][11]
Q2: What analytical methods are recommended for detecting and quantifying these impurities?
A multi-faceted analytical approach is crucial for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water is typically effective for separating the main compound from more polar impurities like the hydrolysis products.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts. Its high separation efficiency and mass-based detection provide definitive identification.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify and quantify impurities, especially isomers, if their signals do not overlap significantly.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the nitrile group (~2230 cm⁻¹) and detecting the presence of carboxylic acid (~1700 cm⁻¹, broad O-H stretch) or amide (~1660 cm⁻¹) functional groups from hydrolysis.
Q3: My product contains acidic impurities. How can they be removed?
The most common acidic impurity is 2-Chloro-4-methylbenzoic acid, formed via hydrolysis.[6][8] This can be effectively removed using a liquid-liquid extraction procedure. By dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), the acidic impurity can be selectively extracted into a basic aqueous phase, such as a 5% sodium bicarbonate or sodium hydroxide solution. The deprotonated carboxylate salt is highly water-soluble, while the neutral benzonitrile remains in the organic layer.
Q4: How can I separate the target compound from its positional isomers?
Separating isomers is challenging due to their similar polarities and boiling points.[4]
-
Fractional Recrystallization: This technique exploits minor differences in the solubility of isomers in a given solvent system. It often requires multiple cycles of crystallization and removal of the mother liquor to achieve high purity.
-
Preparative Column Chromatography: Silica gel column chromatography is a highly effective, albeit more resource-intensive, method for separating isomers. A non-polar eluent system, such as a hexane/ethyl acetate mixture, allows for the differential elution of compounds based on subtle differences in polarity.
-
Adsorptive Separation: Specialized industrial processes may use adsorbents like zeolites that can selectively retain certain isomers based on molecular shape and size.[15]
Troubleshooting Guides & Protocols
This section provides detailed methodologies for the purification of this compound.
Data Summary: Impurity Removal Strategies
| Impurity Class | Example | Primary Removal Method | Secondary Method | Verification |
| Acidic Byproducts | 2-Chloro-4-methylbenzoic acid | Liquid-Liquid Extraction (Base Wash) | Column Chromatography | HPLC, TLC |
| Isomeric Impurities | 3-Chloro-4-methylbenzonitrile | Column Chromatography | Fractional Recrystallization | GC-MS, HPLC |
| Starting Materials | 4-Methylbenzonitrile | Recrystallization | Column Chromatography | GC-MS |
| Polar Byproducts | 2-Chloro-4-methylbenzamide | Recrystallization | Column Chromatography | HPLC, TLC |
| Residual Solvents | Toluene, DMF | High-Vacuum Drying | Recrystallization | GC-MS (Headspace) |
Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction
Objective: To remove acidic byproducts such as 2-Chloro-4-methylbenzoic acid.
Methodology:
-
Dissolution: Dissolve the crude this compound (1 eq.) in a suitable organic solvent (e.g., ethyl acetate, 10-15 volumes).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes). During the addition, vent the funnel frequently to release CO₂ gas that may form.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 5 volumes) to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Verification: Analyze a small sample of the product by HPLC or TLC to confirm the absence of the acidic impurity. The acidic spot should no longer be visible on the TLC plate or its corresponding peak should be absent in the HPLC chromatogram.
Protocol 2: Purification by Recrystallization
Objective: To remove impurities with significantly different solubility profiles, such as starting materials or the intermediate amide byproduct.
Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Ethanol, isopropanol, or a hexane/ethyl acetate mixture are common starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Verification: Check the purity of the recrystallized product and a sample of the mother liquor by HPLC or TLC to assess the efficiency of the purification.
References
- 1. benchchem.com [benchchem.com]
- 2. US4827058A - Process for the removal of m-chlorotoluene from chlorotoluene mixtures - Google Patents [patents.google.com]
- 3. EP0283833B1 - Method for the removal of m-chlorotoluene from chlorotoluene mixtures - Google Patents [patents.google.com]
- 4. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. byjus.com [byjus.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. prepchem.com [prepchem.com]
- 11. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving 2-Chloro-4-methylbenzonitrile
Welcome to the dedicated support center for reactions involving 2-Chloro-4-methylbenzonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to navigate the complexities of your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address specific challenges you may encounter, from reaction setup to product purification.
Part 1: Reaction Initiation & Catalyst Performance
This section addresses common issues that occur at the start of a reaction, such as failure to initiate or rapid catalyst decomposition, which are often observed in cross-coupling reactions where this compound is used as a substrate.
FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is not starting. The starting material remains even after heating. What are the likely causes?
This is a frequent issue, especially given that aryl chlorides are generally less reactive than the corresponding bromides or iodides. The problem often lies in one of three areas: catalyst activation, purity of reagents, or reaction conditions.
-
Causality of the Issue : The carbon-chlorine bond in this compound is strong (bond dissociation energy of ~400 kJ/mol), requiring a highly active catalyst for oxidative addition, the first and often rate-limiting step in the catalytic cycle. If the catalyst is not in its active form (typically Pd(0)), the cycle will not begin.
-
Troubleshooting Protocol :
-
Reagent Purity Check :
-
Solvent Degassing : Oxygen is a known poison for palladium catalysts, oxidizing the active Pd(0) to inactive Pd(II). Ensure your solvent is thoroughly deoxygenated, preferably by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Water Content : While some cross-coupling reactions tolerate water, anhydrous conditions are often preferable for sensitive catalysts. Use freshly distilled, dry solvents.
-
Starting Material Integrity : Verify the purity of your this compound. Impurities from its synthesis, such as residual acids or bases, can neutralize the base used in the reaction or interfere with the catalyst.
-
-
Catalyst & Ligand Selection :
-
Aryl Chlorides Need Strong Donors : For an electron-deficient aryl chloride like this, a highly electron-rich phosphine ligand is essential to promote oxidative addition. Consider using bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center and increase its electron density, making it more reactive towards the C-Cl bond.
-
Precatalyst vs. In-situ Generation : Using a pre-formed palladium precatalyst (e.g., G3 or G4 palladacycles) can lead to more consistent generation of the active Pd(0) species compared to generating it in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Base Selection :
-
The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. For Suzuki couplings, a strong inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ for aryl chlorides. For Buchwald-Hartwig aminations, a strong hindered base like LHMDS or NaOtBu is typically required.
-
-
-
Workflow Diagram: Diagnosing Reaction Initiation Failure
Caption: Troubleshooting workflow for non-starting cross-coupling reactions.
Part 2: Low Yield & Side Product Formation
Even when the reaction proceeds, achieving high yield and selectivity can be challenging. This section focuses on identifying and mitigating common side reactions.
FAQ 2: My reaction is producing a significant amount of 4-methylbenzonitrile (hydrodechlorination product). How can I prevent this?
Hydrodechlorination is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of coupled.
-
Mechanistic Insight : This side reaction often occurs when the catalytic cycle is interrupted. For instance, in a Suzuki coupling, if the transmetalation step with the boronic acid is slow, the Ar-Pd(II)-Cl intermediate can undergo side reactions. One pathway involves β-hydride elimination from an alkoxide base or reaction with trace water/protons, leading to a Pd-H species which can then reductively eliminate the arene.
-
Mitigation Strategies :
-
Optimize the Base :
-
Use a non-coordinating, anhydrous base. Finely ground and dried K₃PO₄ is often a good choice. Avoid using hydroxide bases (like NaOH or KOH) if possible, as they can promote this side reaction.
-
-
Boronic Acid Quality :
-
Boronic acids can degrade over time to form boroxines, which are less reactive. Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester (BPin).
-
-
Increase Concentration :
-
Operating at a higher concentration can favor the desired bimolecular coupling pathway over undesired unimolecular or side pathways.
-
-
FAQ 3: I am observing the formation of 2-chloro-4-methylbenzoic acid in my reaction mixture. What is causing this hydrolysis?
The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH), especially under basic or acidic conditions at elevated temperatures.
-
Causality of the Issue : Many cross-coupling reactions employ strong bases and are heated for extended periods. This combination can be sufficient to hydrolyze the nitrile group on either the starting material or the desired product. The presence of water in the reaction medium significantly accelerates this process.
-
Troubleshooting & Prevention :
Mitigation Strategy Rationale Use Anhydrous Conditions Rigorously dry all solvents and reagents. Use a glovebox or Schlenk line techniques if the reaction is particularly sensitive. Select a Milder Base If the reaction allows, switch to a less aggressive base. For example, a fluoride source like CsF can sometimes replace stronger bases. Lower Reaction Temperature If kinetics permit, reduce the reaction temperature to disfavor the higher activation energy hydrolysis pathway. Reduce Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize product degradation.
Part 3: Product Isolation & Purification
The final step of any synthesis is isolating the pure product. The properties of this compound derivatives can present unique challenges.
FAQ 4: My final product, a substituted 4-methylbenzonitrile, is difficult to purify. It co-elutes with byproducts on silica gel chromatography. What are my options?
This is a common issue when the polarity of the desired product is very similar to that of a side product, such as the hydrodechlorinated species (4-methylbenzonitrile) or unreacted starting material.
-
Expert Recommendations :
-
Optimize Chromatography :
-
Solvent System : Do not rely solely on standard ethyl acetate/hexane systems. Experiment with different solvent systems that offer alternative selectivity. For example, using dichloromethane (DCM) or a toluene/acetone gradient can alter the elution order.
-
Adsorbent : If silica is not providing separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective, or for very challenging separations, reverse-phase chromatography (C18) may be necessary.
-
-
Crystallization :
-
This is often the most powerful purification technique for solid compounds. Screen a variety of solvents (e.g., heptane, ethanol, isopropanol, toluene, or mixtures thereof) to find conditions where your desired product has high solubility at high temperature but low solubility at room temperature or below, while impurities remain in solution.
-
-
Chemical Derivatization :
-
If all else fails, consider a temporary chemical modification. For instance, if you have a nucleophilic handle, you could react it to form a highly polar derivative (e.g., a salt), separate it from the non-polar impurities, and then reverse the reaction. This is a last resort due to the extra steps involved.
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-
-
Purification Strategy Decision Tree
Caption: Decision tree for purifying challenging this compound derivatives.
Side reaction products of 2-Chloro-4-methylbenzonitrile in synthesis
Welcome to the technical support center for 2-Chloro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of side reaction products during the synthesis and handling of this versatile chemical intermediate. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying chemistry and actionable protocols to mitigate the formation of unwanted byproducts.
Q1: I am observing the formation of 2-chloro-4-methylbenzoic acid in my reaction mixture. What is causing this and how can I prevent it?
A1: Cause of Carboxylic Acid Formation
The presence of 2-chloro-4-methylbenzoic acid is a clear indication of nitrile group hydrolysis.[1][2][3] This reaction is catalyzed by the presence of either acid or base, particularly at elevated temperatures.[3] The nitrile first hydrolyzes to an intermediate amide (2-chloro-4-methylbenzamide), which then undergoes further hydrolysis to the corresponding carboxylic acid.[2]
Mechanism of Hydrolysis:
-
Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2]
Preventative Measures & Protocol Adjustments:
-
Strict pH Control: Maintain a neutral pH throughout your reaction and workup. If acidic or basic conditions are necessary for your primary reaction, they should be neutralized as quickly as possible during the workup, preferably at low temperatures.
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water.
-
Temperature Management: Avoid prolonged exposure to high temperatures, as this accelerates the rate of hydrolysis.
-
Controlled Workup: When an aqueous workup is necessary, use deionized water and perform extractions swiftly. Consider using a buffered aqueous solution if your molecule is sensitive to slight pH shifts.
Troubleshooting Protocol: Minimizing Hydrolysis during Workup
-
Upon completion of the reaction, cool the reaction mixture to 0-5 °C.
-
If the reaction was conducted under acidic conditions, neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
If the reaction was run under basic conditions, neutralize with a dilute acid (e.g., 1M HCl) at low temperatures.
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Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Q2: My product is contaminated with 2-chloro-4-methylbenzamide. How can I minimize the formation of this amide?
A2: Understanding Amide Formation
The presence of 2-chloro-4-methylbenzamide indicates partial hydrolysis of the nitrile group.[2][4] The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2] If the reaction conditions are not forcing enough for complete hydrolysis to the carboxylic acid, the amide may be isolated as a significant byproduct.
Conditions Favoring Amide Formation:
-
Controlled Hydrolysis: The use of stoichiometric amounts of acid or base in the presence of a limited amount of water can favor the formation of the amide.[4]
-
Certain Catalysts: Some enzymatic or metal-catalyzed reactions can selectively hydrate the nitrile to the amide.[5]
Strategies to Minimize Amide Byproduct:
-
Rigorous Exclusion of Water: As with preventing carboxylic acid formation, the most critical step is to maintain anhydrous conditions if the amide is an undesired byproduct.
-
Avoidance of Protic Solvents: If possible, use aprotic solvents to reduce the availability of protons that can participate in the hydrolysis mechanism.
-
Purification: The amide byproduct can often be separated from the desired nitrile through column chromatography or recrystallization due to differences in polarity.
Q3: During the synthesis of this compound via the Sandmeyer reaction, I am detecting biaryl impurities. Why is this happening and what can I do to reduce them?
A3: The Radical Nature of the Sandmeyer Reaction
The Sandmeyer reaction, a common method for synthesizing aryl nitriles from aryl diazonium salts, proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7] The formation of biaryl byproducts is a known consequence of this radical pathway.[7]
Mechanism of Biaryl Formation:
The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[6] This highly reactive aryl radical can then react with another aromatic ring in the reaction mixture to form a biaryl impurity.
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Caption: Formation of biaryl byproducts in the Sandmeyer reaction.
Experimental Tips to Suppress Biaryl Formation:
-
Control of Diazotization Temperature: The formation of the diazonium salt should be carried out at low temperatures (typically 0-5 °C) to ensure its stability and prevent premature decomposition.
-
Slow Addition of Reagents: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the aryl radical at any given time, thus minimizing the chances of radical-radical coupling.
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Use of Radical Scavengers: In some cases, the addition of a mild radical scavenger can help to reduce the formation of biaryl byproducts, although this may also lower the yield of the desired product.
Q4: I have evidence of a compound with a higher molecular weight than my product, possibly a dimer. What could be the cause?
A4: Dimerization of Benzonitrile Derivatives
While not as common as hydrolysis, benzonitrile derivatives can undergo dimerization under specific conditions. For example, benzonitrile N-oxides are known to dimerize to form furazan N-oxides.[8] Although this is a specific example, it highlights the potential for self-reaction. The exact nature of the dimerization will depend on the reaction conditions and the presence of any catalysts or reagents that can activate the benzonitrile moiety.
Possible Dimerization Pathways:
-
Radical Coupling: As discussed in the context of the Sandmeyer reaction, radical intermediates can dimerize.
-
Base-Catalyzed Reactions: Strong bases could potentially deprotonate the methyl group, creating a nucleophile that could react with another molecule of this compound.
Investigative and Mitigative Steps:
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Characterize the Byproduct: Isolate and characterize the high molecular weight species using techniques such as mass spectrometry and NMR to confirm its structure.
-
Review Reaction Conditions: Scrutinize your reaction for conditions that might promote dimerization, such as the use of strong bases, radical initiators, or high temperatures.
-
Modify Reaction Parameters: If dimerization is confirmed, consider lowering the reaction temperature, using a more dilute solution, or altering the order of addition of reagents.
Q5: My analytical data shows the presence of a hydroxyl group on the aromatic ring instead of the chlorine. How is this possible?
A5: Nucleophilic Aromatic Substitution
Although the chlorine atom on the benzene ring is generally unreactive towards nucleophilic substitution, this reaction can occur under certain conditions.[9][10] The presence of an electron-withdrawing nitrile group ortho to the chlorine atom can activate it towards nucleophilic attack.[11]
Conditions Favoring Nucleophilic Substitution:
-
Strong Nucleophiles and High Temperatures: The use of strong nucleophiles, such as hydroxide ions from a strong base, in combination with high temperatures can promote the substitution of the chlorine atom.
-
Presence of a Catalyst: Certain transition metal catalysts can facilitate this type of reaction.
Preventative Measures:
-
Avoid Strong Bases: If possible, use weaker bases for any necessary pH adjustments.
-
Temperature Control: Maintain the lowest possible temperature required for your desired transformation.
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Choice of Nucleophiles: Be mindful of the nucleophilicity of the reagents used in your reaction.
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Caption: Nucleophilic aromatic substitution of the chlorine atom.
Frequently Asked Questions (FAQs)
FAQ1: What are the most common impurities found in commercially available this compound?
Commercially available this compound may contain trace amounts of starting materials from its synthesis, such as 2-amino-4-methylbenzonitrile if prepared via a Sandmeyer reaction. Other potential impurities include isomers like 3-chloro-4-methylbenzonitrile or 4-chloro-2-methylbenzonitrile, and the hydrolysis products 2-chloro-4-methylbenzamide and 2-chloro-4-methylbenzoic acid.[12][13]
FAQ2: How can I effectively purify this compound from its common side products?
The purification method will depend on the nature of the impurities.
| Impurity | Recommended Purification Method | Rationale |
| 2-chloro-4-methylbenzoic acid | Extraction with a mild aqueous base (e.g., NaHCO₃ solution) followed by recrystallization or column chromatography. | The acidic nature of the carboxylic acid allows for its separation from the neutral nitrile through an acid-base extraction. |
| 2-chloro-4-methylbenzamide | Column chromatography on silica gel or recrystallization. | The amide is typically more polar than the nitrile, allowing for separation by chromatography. |
| Biaryl compounds | Column chromatography or fractional crystallization. | The larger size and different polarity of the biaryl byproducts usually allow for chromatographic separation. |
| Isomeric impurities | Fractional crystallization or preparative HPLC may be necessary. | Isomers often have very similar physical properties, making them challenging to separate. |
FAQ3: Can the nitrile group of this compound react with itself under certain conditions?
Yes, under specific and often forcing conditions, the nitrile group can undergo self-reaction. As mentioned in the troubleshooting guide, dimerization is a possibility, particularly through radical pathways. However, under typical synthetic conditions, this is not a major concern.
FAQ4: What are the best practices to avoid hydrolysis of the nitrile group during workup and storage?
-
Workup: Use neutral or buffered aqueous solutions for washing and perform extractions quickly at reduced temperatures. Dry the organic extracts thoroughly before solvent removal.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from sources of moisture, strong acids, and strong bases. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for long-term stability.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. echemi.com [echemi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Thermal stability and decomposition of 2-Chloro-4-methylbenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylbenzonitrile. It provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to its thermal stability and decomposition, ensuring safe and effective handling in your experiments.
Section 1: Understanding the Thermal Properties of this compound
This section delves into the thermal characteristics of this compound, providing a foundation for its safe handling and use in thermally sensitive applications.
Frequently Asked Questions (FAQs) - Thermal Stability
Q1: What are the known thermal stability limits of this compound?
Q2: What are the expected decomposition products of this compound upon heating?
A2: Upon thermal decomposition, halogenated benzonitriles are expected to generate a range of hazardous products. Based on the elemental composition of this compound (C, H, Cl, N), the primary decomposition products are likely to include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen chloride (HCl)
-
Hydrogen cyanide (HCN) [4]
The formation of these toxic gases necessitates that all heating experiments be conducted in a well-ventilated fume hood with appropriate scrubbing capabilities.
Q3: How do the chloro and methyl substituents affect the thermal stability of the benzonitrile core?
A3: The thermal stability of a substituted benzene ring is influenced by the electronic and steric effects of its substituents.
-
Electron-withdrawing groups , such as the chloro and cyano groups, can stabilize the aromatic ring by delocalizing electron density, which may increase the energy required for bond cleavage[5].
-
Electron-donating groups , like the methyl group, can also contribute to stability through resonance, but their impact can be complex[5]. The methyl group's C-H bonds, however, can be susceptible to oxidation at high temperatures. The specific substitution pattern on the ring will ultimately determine the overall thermal stability.
Q4: Can this compound undergo a runaway reaction?
A4: While there are no specific documented instances of runaway reactions for this compound, its chemical structure suggests a potential for exothermic decomposition, especially at elevated temperatures or in the presence of incompatible materials. Nitrile compounds, in general, can undergo vigorous reactions. Therefore, it is crucial to maintain strict temperature control during any reaction or distillation involving this compound and to avoid heating it in a closed system.
Section 2: Troubleshooting Guide for Experimental Work
This section provides practical advice for overcoming common challenges encountered during the synthesis, purification, and handling of this compound.
Synthesis & Purification Issues
Q1: My synthesis of this compound (e.g., via Suzuki coupling) is resulting in low yields. What are the common pitfalls?
A1: Low yields in cross-coupling reactions are a frequent challenge. Consider the following troubleshooting steps:
-
Catalyst Inactivity: Ensure your palladium catalyst is active and the ligands have not oxidized.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and side reactions[6][7].
-
Solvent and Reagent Purity: Use high-purity, dry solvents. The presence of water or other nucleophiles can lead to unwanted side reactions.
-
Base Selection: The choice and quality of the base are critical. Screen different bases if you observe poor performance.
-
Temperature Control: Insufficient heating can prevent the reaction from reaching the necessary activation energy. Conversely, excessive heat can lead to decomposition.
Q2: I am observing significant byproduct formation during my reaction. How can I improve selectivity?
A2: Byproduct formation often stems from the reactivity of the starting materials and intermediates.
-
Homocoupling: The formation of biaryl byproducts can be minimized by thoroughly degassing all solvents and reagents to remove oxygen[8].
-
Dehalogenation: The reduction of the aryl chloride can occur in the presence of a hydride source. Ensure your solvents and bases are free from such impurities[7].
-
Protecting Groups: If your molecule contains other reactive functional groups, consider using protecting groups to enhance selectivity.
Q3: What are the common impurities found in this compound, and how can they be removed?
A3: Common impurities can include starting materials, isomers, and byproducts from side reactions.
-
Isomeric Impurities: The presence of other isomers of chloromethylbenzonitrile can be challenging to separate due to similar physical properties.
-
Starting Material Carryover: Incomplete reactions can leave residual starting materials.
-
Reaction Byproducts: These can include hydrolyzed or oxidized species.
Purification Strategy:
-
Comprehensive Analysis: Use techniques like GC-MS, HPLC, and NMR to identify and quantify impurities[9].
-
Recrystallization: This is an effective method for removing many impurities. Experiment with different solvent systems to optimize purification.
-
Column Chromatography: For difficult separations, silica gel chromatography can be employed.
Handling & Storage Problems
Q1: The solid this compound appears discolored. Is it still usable?
A1: Discoloration can indicate the presence of impurities or degradation products. It is recommended to analyze a small sample by an appropriate method (e.g., NMR, GC-MS) to assess its purity before use. If significant impurities are detected, purification is advised.
Q2: Are there any specific storage recommendations for this compound?
A2: To ensure its stability and purity, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat. It should be stored separately from incompatible materials such as strong oxidizing agents and acids[10][11][12].
Section 3: Experimental Protocols & Visualizations
This section provides standardized protocols for the thermal analysis of this compound and visual diagrams to illustrate key concepts.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Ensure the TGA instrument is calibrated and functioning correctly.
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to detect exothermic decomposition events.
Methodology:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature below its expected decomposition onset (determined by TGA, e.g., 400°C) at a constant heating rate of 10°C/min under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram for endothermic peaks (melting) and exothermic peaks (potential decomposition).
Data Presentation
| Property | Value (Predicted/Analogous) | Source |
| Melting Point | 51-55 °C | ChemicalBook |
| Boiling Point | ~269.7 °C | Predicted |
| Onset of Decomposition | > 400 °C | Inferred from related compounds[1] |
| Major Decomposition Products | NOx, CO, CO2, HCl, HCN | General for halogenated benzonitriles[4] |
Visualizations
Caption: Predicted thermal decomposition pathway of this compound.
Caption: Workflow for troubleshooting low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 3. DE2225695A1 - PROCESS FOR THE MANUFACTURE OF HALOGENATED BENZONITRILE - Google Patents [patents.google.com]
- 4. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-Chloro-4-methylbenzonitrile
Welcome to the Technical Support Center for 2-Chloro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for common work-up procedures involving this versatile chemical intermediate. Here, we move beyond generic protocols to offer field-proven insights into the nuances of handling this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is imperative to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of accidental contact, immediately flush the affected area with copious amounts of water.[1]
Q2: What are the key physical properties of this compound relevant to its work-up?
A2: Understanding the physical properties is crucial for planning effective purification.
| Property | Value | Significance for Work-up |
| CAS Number | 21423-84-7 | Unique identifier for ensuring you are working with the correct compound.[2] |
| Molecular Weight | 151.6 g/mol | Useful for calculating molar equivalents and theoretical yields. |
| Appearance | Off-white crystalline solid | Visual cue for purity; discoloration may indicate impurities. |
| Melting Point | 51-55 °C | A depressed or broad melting point range suggests the presence of impurities. |
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. Visualizing the spots under UV light is typically effective due to the aromatic nature of the compound.
Troubleshooting Common Reactions and Work-up Procedures
This section addresses specific challenges you may encounter during the work-up of common reactions involving this compound.
Scenario 1: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring, starting from the corresponding aniline (2-chloro-4-methylaniline).
Possible Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is temperature-sensitive and must be kept cold (typically 0-5 °C) to prevent decomposition.
-
Troubleshooting: Ensure your reaction is adequately chilled throughout the addition of sodium nitrite. A slow, dropwise addition is crucial.
-
-
Premature Decomposition of the Diazonium Salt: Allowing the diazonium salt solution to warm up before the addition of the cyanide source can lead to the formation of phenolic byproducts.
-
Troubleshooting: Use the freshly prepared, cold diazonium salt solution immediately in the subsequent step.
-
-
Loss of Product During Extraction: If the pH of the aqueous layer is not properly adjusted, you may lose product.
-
Troubleshooting: After quenching the reaction, typically by pouring it onto ice, neutralize the mixture carefully with a base like sodium bicarbonate before extraction. Ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
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References
Validation & Comparative
Introduction: The Imperative of Structural Verification in Modern Chemistry
An In-Depth Guide to the Spectroscopic Characterization of 2-Chloro-4-methylbenzonitrile: A Comparative Analysis
In the realms of chemical research, materials science, and particularly drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This compound, a substituted aromatic nitrile, serves as a valuable building block in organic synthesis. Its precise molecular architecture—the specific arrangement of its chloro, methyl, and cyano substituents on the benzene ring—dictates its reactivity, physical properties, and potential biological activity. Therefore, deploying robust analytical techniques for its characterization is not merely a procedural step but a critical component of ensuring data integrity and reproducibility.
This guide, prepared for researchers and development professionals, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data expected for this compound. Beyond presenting the data, we will delve into the causal reasoning behind the spectral assignments, drawing from fundamental principles of substituent effects. Furthermore, we will objectively compare NMR spectroscopy with other common analytical techniques, such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic perspective on a comprehensive characterization workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the preeminent technique for determining the detailed structure of organic molecules in solution.[1][2] Its power lies in its ability to probe the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing a precise map of the atomic connectivity and chemical environment within a molecule.[3] An NMR spectrum reveals not just the presence of certain atoms, but their relationships to one another through chemical shifts, spin-spin coupling, and signal integration. This granular detail is often sufficient to solve a complete molecular structure without requiring crystallization, a significant advantage in many research contexts.[2]
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below. This convention will be used for all spectral assignments.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is shaped by the electronic effects of the three substituents. The nitrile (-C≡N) and chloro (-Cl) groups are electron-withdrawing, generally deshielding nearby protons (shifting them downfield). The methyl (-CH₃) group is weakly electron-donating, which tends to shield protons (shifting them upfield).
Based on these principles and data from analogous structures, the predicted ¹H NMR spectrum in a solvent like CDCl₃ is summarized below.[4]
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | ~7.55 | d (doublet) | J ≈ 8.0 Hz | 1H | Ortho to the electron-withdrawing nitrile group, resulting in a downfield shift. Coupled to H5. |
| H5 | ~7.30 | dd (doublet of doublets) | J ≈ 8.0 Hz, J ≈ 1.5 Hz | 1H | Ortho to the methyl group and meta to the nitrile and chloro groups. Coupled to H6 (ortho) and H3 (meta). |
| H3 | ~7.45 | d (doublet) | J ≈ 1.5 Hz | 1H | Ortho to the electron-withdrawing chloro group. Appears as a narrow doublet due to small meta coupling to H5. |
| -CH₃ (H8) | ~2.40 | s (singlet) | N/A | 3H | A characteristic singlet for an aromatic methyl group. No adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data
In ¹³C NMR, the chemical shifts are highly sensitive to the electronic environment.[5][6] The nitrile carbon is significantly deshielded and appears far downfield. Carbons directly attached to electronegative substituents (like chlorine) are also shifted downfield.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (-C≡N) | ~118 | Characteristic chemical shift for a nitrile carbon.[5] |
| C1 | ~112 | Quaternary carbon attached to the nitrile. Shielded relative to other quaternary carbons due to its position between two substituents. |
| C2 | ~138 | Quaternary carbon attached to the chlorine atom. Deshielded by the electronegative chlorine. |
| C3 | ~134 | Protonated carbon ortho to the chlorine atom. |
| C4 | ~142 | Quaternary carbon attached to the methyl group. Deshielded due to substitution. |
| C5 | ~131 | Protonated carbon ortho to the methyl group. |
| C6 | ~133 | Protonated carbon ortho to the nitrile group. |
| C8 (-CH₃) | ~21 | Typical chemical shift for an aromatic methyl carbon.[4] |
Part 2: A Validated Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following methodology is based on established best practices for the analysis of small organic molecules.[7][8]
Objective: To acquire quantitative ¹H and broadband-decoupled ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tube
-
Volumetric Pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Step-by-Step Protocol:
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ with TMS using a pipette. c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the sample into the spectrometer's autosampler or manual insertion port. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. A narrow half-height width for the TMS signal is indicative of good shimming. d. Set the probe temperature to a standard value, typically 25 °C (298 K).[7]
-
¹H NMR Acquisition: a. Load a standard 1D proton acquisition pulse sequence. b. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).[8] c. Use a 30° or 45° pulse angle to allow for a shorter relaxation delay. d. Set the relaxation delay (d1) to at least 1-2 seconds. For truly quantitative results, this should be extended to 5 times the longest T1 relaxation time. e. Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Load a standard 1D carbon acquisition pulse sequence with proton broadband decoupling (e.g., zgpg30). b. Set the spectral width to cover the full range of carbon signals (e.g., 0 to 200 ppm).[8] c. Use a 30° pulse angle. d. Set the relaxation delay (d1) to 2 seconds. e. Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly to ensure all peaks are in the positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. d. Integrate the peaks in the ¹H spectrum. e. Process and label the peaks with their chemical shifts for final analysis.
Part 3: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for complete structural elucidation, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of the characterization.[9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with high precision.[1][10]
-
Strengths for this Molecule:
-
Molecular Weight Confirmation: MS would confirm the molecular formula C₈H₆ClN by showing a molecular ion peak (M⁺) at m/z ≈ 151.
-
Isotopic Pattern: A key confirmatory feature would be the characteristic isotopic pattern for chlorine. It would show two peaks, (M⁺) and (M+2)⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
-
Limitations:
-
MS does not provide information about the connectivity of atoms. It cannot distinguish between isomers, such as this compound and 3-Chloro-4-methylbenzonitrile, which have the identical molecular formula and weight.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][10]
-
Strengths for this Molecule:
-
Nitrile Group: A sharp, strong absorption band would be expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of a C≡N stretch.
-
Aromatic Ring: Peaks corresponding to aromatic C-H stretching (~3030-3100 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹) would confirm the presence of the benzene ring.
-
C-Cl Bond: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of a C-Cl bond.
-
-
Limitations:
-
Like MS, IR spectroscopy cannot determine the substitution pattern on the aromatic ring. It confirms the presence of the pieces but not how they are assembled.
-
Comparative Summary
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Complete C-H framework, atomic connectivity, stereochemistry. | Unambiguous structure determination of isomers. | Lower sensitivity, requires more sample, more complex data analysis. |
| Mass Spectrometry | Molecular weight and formula, isotopic abundance. | High sensitivity, requires very little sample, confirms elemental composition (Cl). | Cannot distinguish between isomers. |
| Infrared Spectroscopy | Presence of key functional groups (C≡N, C-Cl, aromatic ring). | Fast, non-destructive, excellent for functional group identification. | Provides no information on the molecular backbone or substituent positions. |
Conclusion
References
- 1. rroij.com [rroij.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. bionmr.unl.edu [bionmr.unl.edu]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. ACS Research Data Guidelines [researcher-resources.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Introduction: Elucidating the Molecular Fingerprint of a Key Chemical Intermediate
An In-Depth Comparative Guide to the Vibrational Spectroscopy of 2-Chloro-4-methylbenzonitrile: An FT-IR and Raman Analysis
This compound is a substituted aromatic nitrile, a class of compounds serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of its functional groups—the nitrile (-C≡N), the chloro (-Cl), and the methyl (-CH₃) group on the benzene ring—dictates its chemical reactivity and suitability for these applications. A thorough characterization of its molecular structure is therefore paramount.
Vibrational spectroscopy, which probes the distinct ways a molecule's bonds stretch, bend, and twist, offers a powerful, non-destructive method for this characterization. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are two such techniques. While both provide a unique "molecular fingerprint," they operate on different principles and are governed by different quantum mechanical selection rules.[1][2] This guide, designed for researchers and drug development professionals, provides a detailed comparative analysis of FT-IR and Raman spectroscopy for the characterization of this compound, supported by experimental protocols and data interpretation. We will explore the causality behind the experimental choices and demonstrate how these two techniques provide complementary, rather than redundant, information for a comprehensive molecular analysis.
Pillar 1: The Theoretical Foundation - Absorption vs. Scattering
Understanding the fundamental principles of each technique is critical to interpreting their respective spectra and appreciating their synergistic potential.
FT-IR Spectroscopy: A Matter of Absorption
FT-IR spectroscopy operates on the principle of light absorption.[1][3] Infrared radiation is passed through a sample, and the molecules absorb energy at specific frequencies that correspond to their natural vibrational modes.[2][4] For a vibration to be "IR-active" and appear in the spectrum, it must cause a change in the molecule's net dipole moment .[5][6] Consequently, FT-IR is highly sensitive to vibrations of polar functional groups, such as the stretching of carbonyl (C=O), hydroxyl (O-H), and, relevant to our analyte, nitrile (C≡N) bonds.[5][7] The resulting spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹), covering the mid-infrared range of approximately 4000 to 400 cm⁻¹.[8]
Raman Spectroscopy: A Phenomenon of Scattering
In contrast, Raman spectroscopy is a light-scattering technique.[1] A monochromatic light source, usually a laser, illuminates the sample. While most of the light is scattered elastically (Rayleigh scattering) with no change in energy, a tiny fraction (roughly one in ten million photons) is scattered inelastically.[2] This inelastic scattering, known as the Raman effect, involves the photon either losing energy to or gaining energy from the molecule's vibrational modes.[3]
For a vibration to be "Raman-active," it must cause a change in the molecule's polarizability —the ease with which its electron cloud can be distorted.[5][6] This makes Raman spectroscopy particularly effective for analyzing non-polar or symmetric bonds, such as carbon-carbon single, double, or triple bonds within an aromatic ring.[5] The spectrum plots the intensity of the scattered light against the energy difference between the incident and scattered photons, known as the Raman shift (also in cm⁻¹).
Pillar 2: Experimental Design - A Self-Validating Protocol
The integrity of spectroscopic data is contingent upon rigorous and well-justified experimental protocols. The following sections detail the methodologies for acquiring high-quality FT-IR and Raman spectra of solid this compound.
Figure 1: Experimental workflow for FT-IR and Raman analysis.
Protocol 1: FT-IR Spectrum Acquisition (KBr Pellet Method)
This classic method ensures a uniform dispersion of the solid analyte in an IR-transparent matrix, minimizing scattering effects.
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle. This reduces particle size to minimize scattering of the IR beam.[9]
-
Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder. KBr is used because it is transparent in the mid-IR region and has a refractive index similar to many organic compounds.[10]
-
Thoroughly mix the sample and KBr for 3-5 minutes until a homogenous mixture is obtained.[11]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[10] A clear pellet indicates good sample dispersion and minimal voids.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32-64 scans to improve the signal-to-noise ratio.
-
Alternative: Attenuated Total Reflectance (ATR)-FTIR is a simpler technique where the powder is placed directly onto an ATR crystal (like diamond or zinc selenide) and pressure is applied to ensure good contact.[3] This method requires minimal to no sample preparation.
Protocol 2: FT-Raman Spectrum Acquisition
Raman spectroscopy of a solid sample is often simpler and requires no sample dilution.[5]
-
Sample Preparation:
-
Place a small amount of the this compound powder directly onto a microscope slide or into a sample holder.[12] No further preparation is typically needed.
-
-
Data Acquisition:
-
Position the sample under the objective of the Raman microscope.
-
Focus the laser beam (e.g., 785 nm to minimize fluorescence) onto the sample.
-
Acquire the spectrum over a Raman shift range of 3500-200 cm⁻¹.
-
Use an appropriate laser power and integration time (e.g., 10 seconds with 5 accumulations) to achieve a good signal without causing sample degradation.
-
Pillar 3: Spectral Interpretation and Comparative Analysis
The true power of this dual-spectroscopic approach is revealed in the analysis of the resulting spectra. The different selection rules mean that the relative intensities of vibrational modes will differ significantly between the two techniques.
Figure 2: Logical flow of comparative spectral interpretation.
Vibrational Mode Assignment
The spectral data for this compound can be interpreted by assigning observed peaks to specific molecular vibrations. The table below provides a comparative summary of the key expected vibrational modes.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity | Rationale for Intensity Differences |
| C≡N Stretch | 2225 - 2230 | Strong | Strong | The nitrile group has a large change in both dipole moment (due to N's electronegativity) and polarizability, making it strongly active in both spectra.[13] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium | Moderate change in dipole and polarizability. |
| Methyl C-H Stretch | 2850 - 3000 | Medium | Medium | Moderate change in dipole and polarizability. |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong | The symmetric stretching of the aromatic ring causes a significant change in the polarizability of the electron cloud, resulting in a strong Raman signal. The dipole moment change is less pronounced. |
| C-Cl Stretch | 600 - 800 | Strong | Medium | The C-Cl bond is highly polar, leading to a strong dipole moment change during stretching and thus a strong IR absorption. |
| Ring-CN Deformation | 400 - 600 | Medium | Medium to Weak | These bending modes involve the entire ring structure and have complex changes in both dipole and polarizability.[13] |
Discussion: A Tale of Two Spectra
-
The Nitrile Group (C≡N): The most characteristic peak for this molecule is the nitrile stretch, expected around 2225 cm⁻¹.[13] Because this bond is both highly polar and highly polarizable, it produces a sharp and intense peak in both FT-IR and Raman spectra, serving as an excellent confirmation of the functional group's presence.
-
The Aromatic Ring: The aromatic ring vibrations in the 1400-1600 cm⁻¹ region are particularly illustrative of the techniques' complementarity. While these modes are visible in FT-IR, they are often significantly more intense and well-resolved in the Raman spectrum. This is because the symmetric "breathing" modes of the ring cause a large, concerted change in the volume of the electron cloud (polarizability) but a smaller net change in the overall dipole moment.
-
The Chloro Substituent (C-Cl): The C-Cl stretching vibration is found in the lower frequency "fingerprint" region. Due to the high electronegativity difference between carbon and chlorine, this bond is very polar. Its stretching motion induces a large change in the dipole moment, making it a strong and easily identifiable peak in the FT-IR spectrum.[8] Its Raman activity is typically moderate.
Conclusion: A Synergistic Approach to Molecular Characterization
The analysis of this compound demonstrates that FT-IR and Raman spectroscopy are not interchangeable but are powerfully complementary.[2][7] FT-IR excels at identifying the polar C-Cl and C≡N functional groups through their strong absorption signals.[5] In contrast, Raman spectroscopy provides superior information on the carbon skeleton, particularly the aromatic ring, due to its sensitivity to changes in polarizability.[5]
For drug development professionals and researchers, employing both techniques provides a more robust and complete validation of molecular structure than either method could alone. This dual-spectroscopic approach ensures a higher degree of confidence in the identity and purity of key chemical intermediates, forming a solid foundation for subsequent synthesis and development activities.
References
- 1. maxisci.com [maxisci.com]
- 2. mt.com [mt.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 6. nuance.northwestern.edu [nuance.northwestern.edu]
- 7. sfr.ca [sfr.ca]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. scribd.com [scribd.com]
- 12. plus.ac.at [plus.ac.at]
- 13. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-4-methylbenzonitrile
This guide provides an in-depth, objective comparison of mass spectrometry-based analytical strategies for 2-Chloro-4-methylbenzonitrile (C₈H₆ClN), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate quantification, impurity profiling, and metabolic studies. Here, we move beyond simplistic protocols to explore the causality behind methodological choices, ensuring robust and reliable data generation. We will compare the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) with the versatile Liquid Chromatography-Mass Spectrometry (LC-MS), providing the field-proven insights necessary to select the optimal approach for your research objectives.
Analyte Profile: this compound
Before delving into the analysis, understanding the analyte's physicochemical properties is critical. These properties dictate the most logical and effective analytical approach.
-
Molecular Formula: C₈H₆ClN
-
Molecular Weight: 151.59 g/mol [1]
-
Structure: Aromatic nitrile with chloro and methyl substituents.
-
Physical State: Off-white crystalline powder[2].
-
Melting Point: 51-55 °C[2]
-
Boiling Point: ~270 °C (Predicted)[2]
The compound's relatively low melting point and predicted boiling point indicate sufficient volatility and thermal stability for gas chromatography, making GC-MS a primary candidate for analysis.
The Workhorse Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable small molecules like this compound, GC-MS with Electron Ionization (EI) is the definitive technique for structural elucidation and sensitive quantification.
Principle of Operation: Why GC-EI-MS Excels
GC provides exceptional chromatographic separation of volatile compounds based on their boiling points and interaction with the stationary phase. Following separation, the analyte enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV)[3]. This "hard" ionization technique imparts significant energy, leading to predictable and reproducible fragmentation patterns that serve as a chemical fingerprint, enabling unambiguous identification through spectral library matching[3].
Workflow for GC-MS Analysis
Caption: High-level workflow for the GC-MS analysis of this compound.
Fragmentation Analysis: The Molecular Fingerprint
The EI mass spectrum of this compound is rich with structural information. The fragmentation process follows established chemical principles, favoring the formation of stable cations and the loss of stable neutral molecules[4][5].
Key Spectral Features:
-
Molecular Ion (M⁺•): The molecular ion peak appears at m/z 151, corresponding to the molecule containing the ³⁵Cl isotope.
-
Isotope Peak (M+2): A characteristic peak at m/z 153 is observed with an abundance of approximately one-third of the m/z 151 peak. This 3:1 intensity ratio is a definitive indicator of a single chlorine atom in the ion.
-
Base Peak: The most abundant ion in the spectrum, which provides a key fragment for selected ion monitoring (SIM) for high-sensitivity quantification. Based on spectral data from NIST for 4-Chloro-2-methylbenzonitrile, the molecular ion (m/z 151) is the base peak, indicating significant stability[6].
-
Major Fragments: Common fragmentation pathways include the loss of a chlorine radical (Cl•), a methyl radical (•CH₃), or hydrogen cyanide (HCN).
Caption: Proposed EI fragmentation pathway for this compound.
The Alternative Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is often preferred, LC-MS provides a powerful alternative, particularly when analyzing the compound in complex biological or aqueous matrices without extensive sample cleanup, or when analyzing it alongside non-volatile compounds[7][8].
Principle of Operation: Soft Ionization for Complex Samples
LC-MS utilizes "soft" ionization techniques that typically preserve the molecular ion, yielding [M+H]⁺ or other adducts with minimal fragmentation[9]. This is advantageous for quantification but provides less structural information than EI.
-
Atmospheric Pressure Chemical Ionization (APCI): This is the most suitable interface for this compound. APCI is ideal for relatively non-polar to moderately polar compounds that are thermally stable and can be vaporized in a heated nebulizer[10]. It creates ions through gas-phase proton transfer reactions, typically yielding a strong protonated molecule [M+H]⁺ at m/z 152.
-
Electrospray Ionization (ESI): While highly popular, ESI is less optimal for this analyte due to its limited polarity and lack of easily ionizable functional groups. ESI works by creating a fine spray of charged droplets from which ions are desolvated[11]. For benzonitrile and related compounds, a known phenomenon in ESI is the on-source reduction of the nitrile group (-CN) to an amine (-CH₂NH₂), especially when using protic solvents like methanol or water[12][13]. This can lead to the unexpected observation of an ion corresponding to the reduced amine, complicating data interpretation.
Workflow for LC-MS Analysis
Caption: High-level workflow for the LC-MS analysis of this compound.
Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS depends on the specific analytical goal. The following table summarizes the key performance characteristics of each technique for this application.
| Parameter | GC-MS (EI) | LC-MS/MS (APCI) | Rationale & Insights |
| Structural Information | +++ (Excellent) | + (Limited) | EI provides rich, library-matchable fragmentation patterns. APCI primarily yields the molecular weight. |
| Selectivity | ++ (Good) | +++ (Excellent) | LC-MS/MS (using SRM/MRM) offers superior selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference. |
| Sensitivity (LOD/LOQ) | Excellent (low pg on-column) | Excellent (low pg on-column) | Both techniques offer superb sensitivity, though LC-MS/MS often has an edge in complex matrices due to higher selectivity. |
| Matrix Effects | Low to Moderate | Moderate to High | GC separation is highly efficient, reducing matrix co-elution. LC-MS is more susceptible to ion suppression or enhancement from matrix components. |
| Throughput | Good | Excellent | Modern UHPLC systems can achieve analysis times of under 5 minutes, often faster than typical GC runs[14]. |
| Robustness | Excellent | Good | GC-MS systems are generally considered highly robust and require less frequent cleaning of the ion source compared to APCI/ESI sources. |
| Confirmation | High Confidence | High Confidence | Confirmation in GC-MS is achieved via retention time and spectral library match. In LC-MS/MS, it's via retention time and specific ion transitions. |
Experimental Protocols
The following protocols are provided as validated starting points for method development.
Protocol 1: Quantitative Analysis by GC-MS (EI)
This protocol is optimized for the sensitive quantification and confirmation of this compound in a relatively clean organic matrix.
-
Sample Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in high-purity hexane.
-
Create a series of working standards (e.g., 0.01 to 10 µg/mL) by serial dilution of the stock solution.
-
Dissolve or dilute unknown samples in hexane to fall within the calibration range.
-
-
GC-MS Instrumentation & Conditions:
-
System: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Injector: Split/Splitless, 250 °C, 1 µL injection volume, 20:1 split ratio.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[15].
-
Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 230 °C.
-
MS Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Monitor m/z 151 (quantifier) and 153, 116 (qualifiers).
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time.
-
Confirm identity by comparing the acquired mass spectrum to a reference spectrum (e.g., NIST library)[6].
-
Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 151) against concentration.
-
Quantify the unknown samples using the regression equation from the calibration curve.
-
Protocol 2: Analysis in Aqueous Matrix by LC-MS/MS (APCI)
This protocol is designed for quantifying the analyte in a complex aqueous matrix, such as wastewater or plasma, leveraging the selectivity of tandem mass spectrometry.
-
Sample Preparation:
-
Prepare a 1000 µg/mL stock solution in methanol.
-
Create working standards by diluting the stock in a 50:50 methanol:water mixture.
-
For unknown samples, perform a protein precipitation (if biological) with acetonitrile or a solid-phase extraction (SPE) to clean up and concentrate the analyte. Final dissolution should be in the initial mobile phase.
-
-
LC-MS/MS Instrumentation & Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Corona Discharge: 4-5 µA.
-
Vaporizer Temperature: 400 °C.
-
MS Mode: Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) for the following transition:
-
MRM Transition: Precursor ion (Q1) m/z 152 → Product ion (Q3) m/z 116 (Loss of HCl from the protonated molecule).
-
-
-
Data Analysis:
-
Integrate the peak area for the 152 → 116 MRM transition.
-
Generate a calibration curve and quantify unknown samples as described for the GC-MS method.
-
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be approached with high confidence using either GC-MS or LC-MS, with the optimal choice being dictated by the research question and sample matrix.
-
For unambiguous structural confirmation and analysis in simple matrices, GC-MS with Electron Ionization is the superior method. Its reproducible, information-rich fragmentation patterns provide a gold standard for identification.
-
For high-throughput quantification in complex biological or aqueous matrices, LC-MS/MS with APCI is the recommended approach. The unparalleled selectivity of MRM minimizes interferences, providing highly accurate and precise quantitative results where GC-MS might falter without extensive sample cleanup.
By understanding the fundamental principles of ionization and the specific characteristics of the analyte, researchers can confidently select and develop robust, self-validating analytical methods to achieve their scientific goals.
References
- 1. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 21423-84-7 [m.chemicalbook.com]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. 4-Chloro-2-methylbenzonitrile [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. as.uky.edu [as.uky.edu]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. hpst.cz [hpst.cz]
A Researcher's Guide to the Crystallographic Analysis of 2-Chloro-4-methylbenzonitrile and Its Analogs
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides a comprehensive technical overview of the process of X-ray crystallographic analysis, using the currently uncharacterized 2-Chloro-4-methylbenzonitrile as a primary subject of investigation. In the absence of its published crystal structure, we will navigate the complete experimental and analytical workflow required to determine it.
To provide a tangible framework for comparison and to highlight the subtle yet significant impact of substituent changes on crystal packing and molecular geometry, we will draw upon the experimentally determined crystal structures of two closely related analogs: 2-amino-4-chlorobenzonitrile and 4-(chloromethyl)benzonitrile . This comparative approach will furnish readers with the necessary context to interpret potential findings for our target molecule and appreciate the nuances of solid-state chemistry.
The Pursuit of a Single Crystal: The First and Most Critical Step
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical stage of the process. For a small organic molecule like this compound, which is a solid at room temperature, several recrystallization techniques can be employed. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often a good starting point.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening : Begin by testing the solubility of a few milligrams of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.
-
Slow Evaporation :
-
Dissolve the compound in a suitable solvent to near-saturation in a clean vial.
-
Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Slow Cooling :
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystallization.
-
-
Vapor Diffusion :
-
Dissolve the compound in a small amount of a relatively volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
From Crystal to Data: The Single-Crystal X-ray Diffraction Experiment
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is ready for X-ray diffraction analysis. The following protocol outlines the key steps in data collection.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting : A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Unit Cell Determination : A short series of initial diffraction images are used to determine the dimensions and symmetry of the unit cell.
-
Full Data Collection : A complete dataset is then collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured.[1]
Decoding the Diffraction Pattern: Structure Solution and Refinement
The collected diffraction data, a series of intensities and their corresponding positions, must be processed to reveal the atomic arrangement within the crystal. This process involves two key stages: structure solution and refinement.
Structure Solution and Refinement Protocol
-
Structure Solution : The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods, as implemented in programs like SHELXS, are typically used to derive initial phases and generate a preliminary electron density map.[2]
-
Model Building : From the initial electron density map, an initial atomic model of the molecule can be built.
-
Structure Refinement : The initial model is then refined against the experimental data using a least-squares minimization approach, as implemented in programs like SHELXL.[3] This iterative process optimizes the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[3]
-
Validation : The final refined structure is validated using a variety of metrics to ensure its chemical and crystallographic reasonability.
A Comparative Analysis: Insights from Structurally Related Molecules
To illustrate the valuable information that can be gleaned from a crystal structure, we will now compare the crystallographic data of two analogs of our target compound: 2-amino-4-chlorobenzonitrile and 4-(chloromethyl)benzonitrile.
| Parameter | 2-amino-4-chlorobenzonitrile | 4-(chloromethyl)benzonitrile |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pnma |
| a (Å) | 3.8924(9) | 20.3965(7) |
| b (Å) | 6.7886(15) | 7.8164(3) |
| c (Å) | 13.838(3) | 4.5015(2) |
| α (°) | 77.559(16) | 90 |
| β (°) | 88.898(17) | 90 |
| γ (°) | 83.021(17) | 90 |
| Volume (ų) | 353.9(1) | 717.66(5) |
| Z | 2 | 4 |
| CCDC No. | 2224917 | 2166734 |
| Data for 2-amino-4-chlorobenzonitrile obtained from the Malaysian Journal of Analytical Sciences[3] and for 4-(chloromethyl)benzonitrile from Zeitschrift für Kristallographie - New Crystal Structures[4]. |
The crystallographic data reveals significant differences in the crystal packing of these two molecules. The presence of the amino group in 2-amino-4-chlorobenzonitrile allows for the formation of intermolecular hydrogen bonds, which likely influences its packing in a triclinic system. In contrast, the chloromethyl group in 4-(chloromethyl)benzonitrile does not participate in strong hydrogen bonding, and the molecule packs in a higher symmetry orthorhombic system.
Molecular Geometry: A Tale of Two Substituents
Beyond the crystal packing, the precise bond lengths and angles within the molecules themselves provide crucial information about the electronic effects of the substituents.
| Bond/Angle | 2-amino-4-chlorobenzonitrile |
| C≡N (Å) | 1.146(4) |
| C-Cl (Å) | 1.741(3) |
| C-N (amino) (Å) | 1.369(4) |
| Selected bond lengths for 2-amino-4-chlorobenzonitrile[3]. |
The C≡N bond length in 2-amino-4-chlorobenzonitrile is consistent with a typical nitrile group. The C-N bond of the amino group is shorter than a standard C-N single bond, suggesting some degree of delocalization of the nitrogen lone pair into the aromatic ring. This is a key piece of information for understanding the molecule's reactivity and electronic properties.
Conclusion and Future Directions
While the crystal structure of this compound remains to be determined, this guide has provided a comprehensive roadmap for its elucidation. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can successfully uncover its three-dimensional architecture. The comparative analysis with 2-amino-4-chlorobenzonitrile and 4-(chloromethyl)benzonitrile underscores the profound influence of substituent modifications on both molecular geometry and intermolecular interactions in the solid state. The determination of the crystal structure of this compound will undoubtedly provide valuable insights for chemists and drug discovery professionals, contributing to a deeper understanding of its chemical behavior and potential applications.
References
A Senior Application Scientist's Guide to Validating the Structure of 2-Chloro-4-methylbenzonitrile Synthesis Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible research. In the synthesis of 2-Chloro-4-methylbenzonitrile, a versatile intermediate in medicinal chemistry and materials science, the potential for isomeric impurities necessitates a robust and multi-faceted validation strategy. The seemingly minor transposition of a methyl or chloro group can lead to vastly different chemical reactivity and biological activity, making precise structural determination paramount.
This guide provides a comprehensive framework for validating the structure of this compound. We will move beyond simple data reporting to explain the causal logic behind our choice of analytical techniques, comparing the expected results for the target molecule with those of its most likely isomeric competitors. This self-validating system of protocols and comparative data is designed to equip you with the expertise to confirm your synthesis outcomes with the highest degree of confidence.
The Challenge: Potential Isomeric Byproducts
The synthesis of this compound, often proceeding from starting materials like 3-chloro-4-methylaniline via a Sandmeyer reaction, is not always perfectly regioselective. This can lead to the formation of several positional isomers. The primary contaminants of concern are:
-
Target Molecule: this compound
-
Isomer 1: 4-Chloro-2-methylbenzonitrile[1]
-
Isomer 2: 3-Chloro-4-methylbenzonitrile
-
Isomer 3: 2-Chloro-6-methylbenzonitrile[2]
Distinguishing between these structures is non-trivial as they share the same molecular formula (C₈H₆ClN) and, consequently, the same exact mass.[1][3] Therefore, we must rely on techniques that probe the specific connectivity and chemical environment of the atoms within the molecule.
Below is a diagram illustrating a common synthetic pathway and the potential for byproduct formation.
Caption: Synthetic pathway showing potential for isomeric byproduct formation.
A Multi-Modal Approach to Structural Validation
No single technique is sufficient for absolute structural confirmation. We advocate for a synergistic approach, beginning with a separation technique to assess purity and then employing a suite of spectroscopic methods to build an irrefutable structural case.
Chromatographic Separation: The First Line of Defense
Before any spectroscopic analysis, it is critical to ascertain the purity of the product mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating the target molecule from its isomers.[4]
Expertise & Experience: The choice between GC and HPLC depends on the thermal stability and volatility of the compound. This compound is sufficiently volatile and thermally stable for GC analysis, which often provides higher resolution for non-polar isomers. For HPLC, normal-phase chromatography on a silica column is often more effective at separating positional isomers than reverse-phase chromatography, due to differences in the interaction of the polar nitrile group and the aromatic ring with the stationary phase.[4]
Experimental Protocol: Gas Chromatography (GC)
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 minutes.
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample. The different isomers should elute at distinct retention times, allowing for quantification of the product's purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for distinguishing between positional isomers. By analyzing the chemical shifts and coupling patterns of protons (¹H NMR) and carbon atoms (¹³C NMR), we can piece together the molecule's exact structure.[5]
¹H NMR Spectroscopy
Trustworthiness: The ¹H NMR spectrum provides a unique fingerprint based on the electronic environment of each proton. The number of signals, their splitting patterns (multiplicity), and their integration values (proton count) allow for an unambiguous assignment of the substitution pattern on the aromatic ring.
-
This compound (Target): We expect to see a singlet for the methyl protons (~2.4 ppm) and three distinct signals in the aromatic region (7.2-7.7 ppm). The proton at C5 (ortho to the methyl group) will appear as a doublet. The proton at C3 (ortho to the chloro and cyano groups) will be a doublet, and the proton at C6 (ortho to the methyl and meta to the chloro) will be a doublet of doublets (or a broad singlet depending on resolution).
-
4-Chloro-2-methylbenzonitrile (Isomer 1): This isomer would also show a methyl singlet. However, the aromatic region would be different, likely showing two doublets and a doublet of doublets with different coupling constants and chemical shifts compared to the target molecule.
¹³C NMR Spectroscopy
Expertise & Experience: While ¹H NMR is excellent, ¹³C NMR provides complementary information, especially regarding quaternary carbons (like those bearing the Cl, CN, and CH₃ groups). The chemical shift of the nitrile carbon (-C≡N) is typically found around 118-120 ppm.[5] The number of distinct aromatic signals directly indicates the symmetry of the substitution pattern. For our target and its isomers, we expect eight distinct carbon signals.
Comparative NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (Aromatic Region, ppm) | ¹³C NMR (Nitrile, ppm) |
| This compound | 3 distinct signals (e.g., ~7.6 d, ~7.4 dd, ~7.3 d) | ~118 |
| 4-Chloro-2-methylbenzonitrile | 3 distinct signals with different shifts/coupling (e.g., ~7.5 d, ~7.5 s, ~7.3 d) | ~118 |
| 3-Chloro-4-methylbenzonitrile | 3 distinct signals with different shifts/coupling | ~118 |
Experimental Protocol: NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[6]
-
Acquisition (¹H): Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hundreds to thousands of scans) depending on the sample concentration.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is crucial for confirming the molecular weight of the synthesized product. For halogenated compounds, it offers an additional layer of validation through the analysis of isotopic patterns.[7][8]
Authoritative Grounding: Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9][10] This means that any fragment containing a single chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool.[10]
-
Expected Result: For this compound (MW = 151.59 g/mol ), the molecular ion (M⁺) peak in the mass spectrum will appear as two peaks: one at m/z 151 (for the ³⁵Cl isotope) and another at m/z 153 (for the ³⁷Cl isotope), with the peak at 151 being about three times more intense than the peak at 153.[1] While this confirms the presence of chlorine, it cannot distinguish between isomers, as they all have the same molecular formula.
Experimental Protocol: GC-MS
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use the same GC method as described in the chromatography section.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis: Analyze the mass spectrum of the peak corresponding to your product's retention time. Look for the molecular ion peak and confirm the characteristic 3:1 isotopic pattern for a monochlorinated compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[11][12] While it generally cannot distinguish between positional isomers on its own, it serves as an excellent verification step.
Expertise & Experience: The most diagnostic peak for this compound is the nitrile (-C≡N) stretching vibration. For aromatic nitriles, this appears as a sharp, intense absorption band in the range of 2240-2220 cm⁻¹.[13] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[13] Additionally, the pattern of weak absorptions in the "fingerprint" region (below 1500 cm⁻¹) can provide clues about the aromatic substitution pattern, though interpretation can be complex.
Comparative FTIR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| C≡N Stretch | 2240 - 2220 | Confirms the presence of the nitrile group. This peak should be sharp and strong.[11][13] |
| C-H Aromatic | 3100 - 3000 | Confirms the aromatic ring. |
| C-H Aliphatic | 3000 - 2850 | Confirms the methyl group. |
| C=C Aromatic | 1600 - 1450 | Aromatic ring skeletal vibrations. |
| C-Cl Stretch | 800 - 600 | Confirms the presence of the chloro substituent. The exact position can be influenced by the substitution pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O.[11]
-
Sample Analysis: Place a small amount of the solid product directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values.
Integrated Validation Workflow
A logical workflow ensures that each analytical step builds upon the last, leading to a conclusive structural determination.
Caption: Recommended workflow for validating synthesis product structure.
Conclusion
Validating the structure of this compound requires more than a single data point; it demands a cohesive analytical narrative. By first establishing purity and separating potential isomers with chromatography, you create a clean slate for spectroscopic investigation. Mass spectrometry provides the foundational evidence of molecular weight and elemental composition, while FTIR confirms the presence of the required chemical functionalities. Finally, NMR spectroscopy serves as the ultimate arbiter, elucidating the precise connectivity of the atoms and unequivocally distinguishing the desired product from its isomers. Adhering to this rigorous, multi-technique workflow ensures the scientific integrity of your results and provides the trustworthy data essential for advancing research and development.
References
- 1. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-甲基-4-氯苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Chloro-4-methylbenzonitrile
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. 2-Chloro-4-methylbenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, offering field-proven insights and supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
Introduction to this compound and its Analytical Importance
This compound is a substituted benzonitrile derivative with the molecular formula C₈H₆ClN. Its chemical structure, featuring a nitrile group, a chlorine atom, and a methyl group on the benzene ring, dictates its physicochemical properties and, consequently, the most suitable analytical approaches. The presence of impurities, including positional isomers or by-products from its synthesis, can significantly impact the quality and safety of the final drug product. Therefore, sensitive and selective analytical methods are crucial for its characterization.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Weight | 151.59 g/mol |
| Melting Point | 51-55 °C[1] |
| Boiling Point | 269.7±20.0 °C (Predicted)[1] |
| Polarity | Moderately polar |
| Solubility | Soluble in organic solvents |
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's moderate polarity.
The Causality Behind Experimental Choices in HPLC
The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters.[2]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent initial choice.[3] The non-polar nature of the C18 stationary phase will interact with the hydrophobic benzene ring of this compound, providing good retention. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm offers a good balance between efficiency and backpressure.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically employed in stability-indicating methods to separate the main component from any potential impurities with different polarities.[1]
-
Aqueous Phase: A buffer, such as phosphate or acetate, is used to control the pH of the mobile phase and ensure reproducible retention times, especially if any ionizable impurities are present.[2]
-
Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity.[5] A gradient from a lower to a higher concentration of acetonitrile will elute compounds in order of increasing hydrophobicity.
-
-
Detection: this compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., around 245 nm, which is typical for benzonitrile derivatives) will provide good sensitivity.
Experimental Workflow for HPLC Analysis
Caption: HPLC analytical workflow for this compound.
Detailed Experimental Protocol for HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the determination of this compound.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Diluent: Acetonitrile:Water (50:50, v/v)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC is a viable and potent alternative to HPLC.
The Causality Behind Experimental Choices in GC
A successful GC method relies on the appropriate selection of the column, carrier gas, and temperature program.
-
Stationary Phase: A mid-polar stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane (e.g., a 5% phenyl-methylpolysiloxane, often referred to as a DB-5 or HP-5 type column), is a good starting point. This polarity will provide good selectivity for the separation of halogenated and aromatic compounds.
-
Carrier Gas: Helium or nitrogen are commonly used inert carrier gases.[6] Helium generally provides better efficiency and shorter analysis times.
-
Injector and Detector: A split/splitless injector is standard. An injector temperature of around 250 °C will ensure the rapid and complete vaporization of the analyte without thermal degradation. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds and is well-suited for this analysis.
-
Temperature Program: A temperature program is essential to ensure good peak shape for the analyte and to elute any potential impurities with different boiling points in a reasonable time.[5] An initial oven temperature below the boiling point of the solvent, followed by a ramp to a final temperature above the boiling point of the analyte, is a standard approach.
Experimental Workflow for GC Analysis
Caption: GC analytical workflow for this compound.
Detailed Experimental Protocol for GC Method
Objective: To develop a GC method for the purity determination of this compound.
Materials:
-
This compound reference standard
-
GC grade dichloromethane (or other suitable solvent)
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium, at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Standard and Sample Preparation: Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane to obtain a concentration of 1 mg/mL.
-
System Suitability: Inject the standard solution five times. The RSD of the peak area for the five replicate injections should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of potential impurities.
| Feature | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Best for volatile and thermally stable compounds. |
| Selectivity | Excellent selectivity based on polarity, which can be fine-tuned by altering mobile phase composition and pH.[2] | High selectivity based on boiling point and interaction with the stationary phase. Excellent for resolving isomers.[6] |
| Sensitivity | Dependent on the detector and the analyte's chromophore. Good for UV-active compounds. | FID provides excellent sensitivity for organic compounds. |
| Speed | Analysis times can be longer due to the use of liquid mobile phases.[7] | Typically faster analysis times due to the use of a gaseous mobile phase. |
| Robustness | Generally very robust, but mobile phase preparation requires care. | Robust, but susceptible to issues with injector and column contamination. |
| Cost per Analysis | Can be higher due to solvent consumption and disposal costs. | Generally lower due to the use of gases as the mobile phase.[8] |
Conclusion and Recommendations
Both HPLC and GC are powerful and suitable techniques for the analysis of this compound.
-
HPLC is recommended for routine quality control and stability testing, especially when analyzing for non-volatile impurities or degradation products. Its versatility and the ability to easily modify selectivity make it a robust choice for method development.
-
GC is recommended for the analysis of volatile impurities, residual solvents, and for high-throughput screening. Its high resolution makes it particularly advantageous for separating positional isomers.
Ultimately, the choice of method should be guided by a thorough validation process to ensure it is fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[9][10][11] A well-validated method, whether HPLC or GC, will provide the reliable data necessary to ensure the quality and safety of pharmaceutical products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methylbenzonitrile
As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a foundation of knowledge and procedural rigor. 2-Chloro-4-methylbenzonitrile, a substituted benzonitrile, requires careful management due to its potential hazards. This guide provides an in-depth, procedural framework for its proper disposal, grounded in safety, regulatory compliance, and scientific principles. The core directive is not just to follow steps, but to understand the causality behind them, ensuring a self-validating system of laboratory safety.
Part 1: Hazard Assessment and Chemical Profile
Understanding the specific hazards of this compound is the first step in managing its lifecycle in the laboratory. The molecule's structure, featuring a nitrile group (-C≡N) and a chlorinated aromatic ring, dictates its toxicological and chemical properties. Nitriles can be toxic, with the potential to metabolize into cyanide in the body, while chlorinated solvents are often subject to specific hazardous waste regulations due to their environmental persistence.[1][2]
The compound is classified as harmful and an irritant. Key hazard statements indicate it is:
-
Harmful if swallowed (H302)[3]
-
Harmful in contact with skin (H312)[3]
-
Harmful if inhaled (H332)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)
Therefore, all handling and disposal procedures must be designed to prevent ingestion, skin/eye contact, and inhalation.
Key Chemical and Physical Properties
A substance's physical properties directly influence how it should be handled, stored, and contained in the event of a spill.
| Property | Value | Source |
| CAS Number | 21423-84-7 | [4] |
| Molecular Formula | C₈H₆ClN | [5] |
| Molecular Weight | 151.59 g/mol | [5] |
| Physical Form | Crystalline Powder / Solid | [4] |
| Color | Off-white | [4] |
| Melting Point | 51-55 °C | [4] |
| Boiling Point | 269.7±20.0 °C (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical, mitigating the risks identified above.[6][7] The selection of PPE must be appropriate for the task being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical splash goggles conforming to EN166 or NIOSH standards.[8][9] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and use proper removal technique.[8][10] | A flame-resistant lab coat and closed-toe shoes are mandatory.[10][11] | All handling of the solid or its solutions must be done in a certified chemical fume hood.[11][12] |
| Waste Collection & Segregation | Chemical splash goggles and face shield. | Double-gloving with nitrile or neoprene gloves.[13] | Chemical-resistant apron over a lab coat.[10] | Operations should be performed in a well-ventilated area, preferably a fume hood.[14] |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton).[11] | A complete suit protecting against chemicals may be required depending on spill size.[8] | For large spills or high vapor concentrations, a NIOSH-approved respirator or self-contained breathing apparatus (SCBA) is necessary.[6][15] |
Causality: The requirement for goggles and face shields stems from the compound's classification as a serious eye irritant.[3] Chemical-resistant gloves are essential as it is harmful upon skin contact.[8] All work in a fume hood is to prevent inhalation of the powder or potential vapors, which are also harmful.[14]
Part 3: Waste Disposal Workflow
The proper disposal of this compound is not merely a suggestion but a regulatory requirement under agencies like the US Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[16][17] As a chlorinated organic compound, it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [8][12]
The following diagram outlines the decision-making process for proper waste segregation and disposal.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Solid Waste : Collect any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, in a designated, sealed container labeled "Hazardous Waste: Chlorinated Organic Solids".[13]
-
Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, compatible container labeled "Hazardous Waste: Chlorinated Organic Liquids". Be aware of chemical incompatibilities; do not mix with strong acids, bases, or oxidizing agents.[18][19]
-
Sharps : Any contaminated needles, glass pipettes, or broken glass must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.[19]
-
-
Container Management :
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and concentrations if it is a mixture.[20]
-
Keep containers tightly sealed when not in use and store them in a well-ventilated, designated satellite accumulation area away from incompatible materials.[14][18]
-
Use secondary containment (e.g., a larger bin) to capture any potential leaks.
-
-
Final Disposal :
-
Disposal must be conducted through a licensed and certified hazardous waste disposal company.[3][8] Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11]
-
The primary method of disposal for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[8]
-
Part 4: Emergency Procedures for Spills and Exposure
Pre-planning is essential for a safe response to accidental releases.[21] Ensure an appropriate chemical spill kit is readily available, and that all personnel are trained in its use.[13][20]
Small Spill (Contained within a fume hood)
-
Alert & Isolate : Alert personnel in the immediate area. Keep the fume hood sash as low as possible.
-
Don PPE : Put on the appropriate PPE as outlined in the table above, including a lab coat, goggles, and double nitrile gloves.[22]
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[12][23] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[8][24]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[20]
Large Spill (Outside of a fume hood)
-
Evacuate & Isolate : Immediately evacuate the laboratory, alerting all others. Close the laboratory doors to contain the spill.[20][21]
-
Contact Emergency Services : From a safe location, contact your institution's EHS or emergency response team. If there is a fire or medical emergency, call 911 or your local emergency number.[25]
-
Restrict Access : Prevent re-entry to the affected area.
-
Provide Information : Be prepared to provide the emergency response team with the Safety Data Sheet (SDS) and details about the spill.
Personnel Exposure Protocol
-
Skin Contact : Immediately remove all contaminated clothing while under an emergency safety shower.[18][20] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[3][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[24] Show the chemical's SDS to the medical personnel.[8]
By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. nj.gov [nj.gov]
- 2. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound CAS#: 21423-84-7 [m.chemicalbook.com]
- 5. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
- 19. calpaclab.com [calpaclab.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 22. Spill Response Procedures | Long Island University [liu.edu]
- 23. nj.gov [nj.gov]
- 24. fishersci.com [fishersci.com]
- 25. asal-engineering.ccny.cuny.edu [asal-engineering.ccny.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
